molecular formula C52H55ClN10O8S2 B12386503 MS83 epimer 1

MS83 epimer 1

Cat. No.: B12386503
M. Wt: 1047.6 g/mol
InChI Key: IELFRNBYIDDQHB-FZZHSAESSA-N
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Description

MS83 epimer 1 is a useful research compound. Its molecular formula is C52H55ClN10O8S2 and its molecular weight is 1047.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H55ClN10O8S2

Molecular Weight

1047.6 g/mol

IUPAC Name

ethyl 3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate

InChI

InChI=1S/C52H55ClN10O8S2/c1-8-69-47(66)24-39(35-14-13-29(2)37(21-35)28-62-27-30(3)71-42-11-9-10-12-44(42)73(62,67)68)36-22-40-50(61(7)60-58-40)43(23-36)70-20-19-54-46(65)26-55-45(64)25-41-51-59-57-33(6)63(51)52-48(31(4)32(5)72-52)49(56-41)34-15-17-38(53)18-16-34/h9-18,21-23,30,39,41H,8,19-20,24-28H2,1-7H3,(H,54,65)(H,55,64)/t30-,39?,41+/m1/s1

InChI Key

IELFRNBYIDDQHB-FZZHSAESSA-N

Isomeric SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)C[C@H]6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OCCNC(=O)CNC(=O)CC6C7=NN=C(N7C8=C(C(=C(S8)C)C)C(=N6)C9=CC=C(C=C9)Cl)C)N(N=N5)C

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Enigmatic MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific compound designated as "MS83 epimer 1." This suggests that "this compound" may be an internal codename for a molecule within a private research entity, a novel yet unpublished discovery, or potentially a misnomer.

While direct information on "this compound" is unavailable, this guide will provide a foundational understanding of epimers, their significance in drug discovery and development, and general methodologies that would be applied to the study of a novel epimeric compound. This framework is designed to equip researchers, scientists, and drug development professionals with the necessary context and technical knowledge to approach a similar, identified molecule.

Understanding Epimers

Epimers are a type of stereoisomer, which are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Specifically, epimers are diastereomers that differ in configuration at only one of several stereogenic centers.[1] This subtle structural difference can lead to significant variations in the biological activity, potency, and safety profile of a drug candidate.[1]

For instance, the well-known antibiotic doxorubicin and its epimer, epirubicin, differ only in the orientation of a hydroxyl group at the 4' position. This single change results in differences in their therapeutic efficacy and side-effect profiles.[1]

Hypothetical Discovery and Origin of a Novel Epimer

The discovery of a novel epimer like "this compound" would likely originate from one of two primary avenues:

  • Natural Product Isolation: Many bioactive compounds are isolated from natural sources such as plants, fungi, and bacteria. During the isolation and characterization process of a parent compound, various stereoisomers, including epimers, may be identified. For example, elsamicin A and elsamicin B are polyketide antibiotics produced by Streptomyces species, and their carbohydrate units contain epimers of the C6-deoxy sugar virenose.[2]

  • Synthetic Chemistry: Epimers are often generated during chemical synthesis.[1] This can be an unintentional side reaction, creating a mixture of epimers that must be separated and characterized. Alternatively, medicinal chemists may intentionally synthesize epimers of a known active compound to explore the structure-activity relationship (SAR) and potentially discover a more potent or safer drug candidate. The total synthesis of pseudouridimycin, a peptidyl nucleoside antibiotic, also resulted in the formation of its epimer.

General Experimental Protocols for Epimer Characterization

Should "this compound" be identified, a standard battery of experiments would be necessary to fully characterize its properties.

Synthesis and Purification

Table 1: Hypothetical Synthesis and Purification Data for a Novel Epimer

ParameterMethodExpected Outcome
Synthesis Multi-step organic synthesisProduction of a mixture containing the target epimer and other stereoisomers.
Purification Chiral High-Performance Liquid Chromatography (HPLC)Separation of the epimeric mixture to yield highly pure epimers.
Structure Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)Confirmation of the molecular structure and stereochemistry of each isolated epimer.

Detailed Methodologies:

  • Chiral HPLC: A stationary phase containing a chiral selector is used to differentially interact with the enantiomers and diastereomers in the mixture. The choice of chiral column (e.g., polysaccharide-based, protein-based) and mobile phase composition is critical and would be optimized for the specific compound.

  • NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be conducted to determine the connectivity of atoms and the relative stereochemistry of the molecule. The Nuclear Overhauser Effect (NOE) is particularly useful for determining the spatial proximity of protons and thus the stereochemical configuration at the epimeric center.

Biological Activity and Mechanism of Action

Once isolated and characterized, the biological activity of each epimer would be assessed.

Table 2: Hypothetical Biological Activity Data for a Novel Epimer

ParameterAssay TypeEpimer 1 (Hypothetical)Epimer 2 (Hypothetical)
IC₅₀ (nM) Enzyme Inhibition Assay15250
EC₅₀ (µM) Cell-Based Functional Assay0.510
Binding Affinity (K_d, nM) Surface Plasmon Resonance (SPR)5100

Detailed Methodologies:

  • Enzyme Inhibition Assay: The ability of the epimer to inhibit a specific target enzyme would be measured by quantifying the enzymatic reaction product in the presence of varying concentrations of the compound. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, would be determined.

  • Cell-Based Functional Assay: The effect of the epimer on a cellular process (e.g., cell proliferation, cytokine production) would be measured. The EC₅₀ value, the concentration that produces 50% of the maximal response, would be calculated.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding interaction between the epimer and its biological target in real-time. The equilibrium dissociation constant (K_d) is determined to quantify the binding affinity.

Visualizing Workflows and Pathways

In the study of a novel compound, visualizing experimental workflows and signaling pathways is crucial for clear communication and understanding.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel epimer.

experimental_workflow cluster_discovery Discovery cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_development Preclinical Development synthesis Synthesis of Epimeric Mixture purification Chiral HPLC Purification synthesis->purification structure Structure Elucidation (NMR, MS) purification->structure bio_assays Biological Assays (In vitro & In vivo) structure->bio_assays lead_optimization Lead Optimization bio_assays->lead_optimization

Figure 1: A generalized workflow for the discovery and development of a novel epimeric compound.
Hypothetical Signaling Pathway

If "this compound" were found to be an inhibitor of a specific kinase, its mechanism of action could be represented in a signaling pathway diagram.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates ms83 This compound ms83->kinase2 Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of "this compound" on a kinase cascade.

Conclusion

While the identity of "this compound" remains elusive from public sources, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel epimeric compound. The critical importance of separating and individually characterizing epimers cannot be overstated, as subtle stereochemical differences can have profound effects on biological activity and therapeutic potential. Future research, whether through the publication of data on "this compound" or the discovery of other novel epimers, will continue to underscore the vital role of stereochemistry in drug discovery and development.

References

Unraveling the Therapeutic Potential of MS83 Epimer 1: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

While the requested in-depth analysis of "MS83 epimer 1" cannot be provided due to the absence of available information, this guide will outline the typical methodologies and data presentation formats used in mechanism of action studies for novel therapeutic agents. This framework can be applied if and when data on "this compound" becomes publicly accessible.

General Framework for Mechanism of Action Studies

The investigation into a new drug's mechanism of action is a multi-faceted process that combines in vitro, in vivo, and sometimes in silico approaches. The ultimate goal is to understand how the compound elicits its therapeutic effect at the molecular, cellular, and organismal levels.

Target Identification and Validation

The initial step is to identify the molecular target(s) of the drug. This often involves a combination of computational predictions and experimental screening.

Key Experimental Protocols:

  • Affinity Chromatography: A protein lysate is passed over a column with the immobilized drug to isolate proteins that bind to it.

  • Surface Plasmon Resonance (SPR): This technique provides real-time quantitative data on the binding affinity and kinetics between the drug and its potential target.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon drug binding.

Elucidation of Signaling Pathways

Once a target is validated, researchers investigate the downstream signaling cascades that are modulated by the drug's interaction with its target.

Key Experimental Protocols:

  • Western Blotting: This technique is used to measure the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling pathway.

  • Quantitative Real-Time PCR (qRT-PCR): This method quantifies changes in gene expression of downstream targets.

  • Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors that are regulated by the signaling pathway of interest.

Illustrative Signaling Pathway Diagram:

The following is a hypothetical signaling pathway diagram that could be generated using the DOT language to visualize how a drug might inhibit a specific kinase pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Drug This compound Drug->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Activation

Caption: Hypothetical inhibition of a kinase cascade by this compound.

In Vivo Efficacy and Pharmacodynamics

Animal models are crucial for understanding the physiological effects of a drug and for correlating its mechanism of action with its therapeutic efficacy.

Key Experimental Protocols:

  • Disease Models: Utilizing relevant animal models that mimic the human disease to assess the drug's ability to alter the disease course.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies measure the drug's concentration in the body over time and correlate it with its biological effects.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to visualize the expression and localization of target proteins in tissue samples from treated animals.

Illustrative Experimental Workflow Diagram:

The following DOT script illustrates a typical workflow for an in vivo study.

start Disease Model Induction treatment Treatment with this compound or Vehicle Control start->treatment monitoring Clinical Scoring and Behavioral Analysis treatment->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint analysis Histological and Molecular Analysis endpoint->analysis data Data Interpretation analysis->data

Caption: A standard workflow for preclinical in vivo efficacy testing.

Data Presentation

Quantitative data from these experiments would be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetIC50 (nM) for this compound
Kinase A15.2
Kinase B250.8
Kinase C>10,000

Table 2: Hypothetical In Vivo Efficacy Data

Treatment GroupMean Disease Score ± SEMp-value vs. Vehicle
Vehicle3.5 ± 0.4-
This compound (10 mg/kg)1.2 ± 0.2<0.01
This compound (30 mg/kg)0.5 ± 0.1<0.001

Conclusion

While the current lack of public information on "this compound" prevents a specific analysis, the framework provided outlines the standard and rigorous process through which the mechanism of action of a novel therapeutic compound is elucidated. Should research on "this compound" be published, the methodologies and data presentation formats described here will be essential for its comprehensive evaluation by the scientific and drug development communities. Researchers are encouraged to monitor scientific databases and publications for any future disclosures related to this compound.

Potential Therapeutic Targets of MS83 Epimer 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS83 epimer 1 is a proof-of-concept Proteolysis Targeting Chimera (PROTAC) that represents a novel strategy in targeted protein degradation.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, its mechanism of action, and the experimental framework for its characterization. MS83 is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase Kelch-like ECH-associated protein 1 (KEAP1) and another ligand that targets the Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4 and BRD3.[1][2] By hijacking the KEAP1 E3 ligase, MS83 facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, offering a potential therapeutic avenue for diseases driven by the overexpression or aberrant activity of these targets, particularly in the context of neoplasms.

Core Mechanism of Action: KEAP1-Mediated Protein Degradation

MS83 operates by coopting the ubiquitin-proteasome system (UPS). The KEAP1 ligand component of MS83 binds to the KEAP1 E3 ligase, while the other end of the molecule binds to the target proteins, BRD4 and BRD3. This ternary complex formation brings the target protein in close proximity to the E3 ligase, leading to the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome. This targeted degradation is designed to be catalytic, with a single molecule of MS83 capable of inducing the degradation of multiple target protein molecules.

Primary Therapeutic Targets: BRD4 and BRD3

The primary therapeutic targets of this compound are the BET family proteins BRD4 and BRD3. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They bind to acetylated lysine residues on histones and recruit transcriptional machinery to specific gene promoters and enhancers.

  • BRD4: This protein is a key regulator of many oncogenes, including c-Myc, and is heavily implicated in various cancers. BRD4 is also involved in other signaling pathways critical for cancer progression, such as the Jagged1/Notch1 pathway, which is associated with breast cancer dissemination. The degradation of BRD4 has been shown to inhibit cancer cell growth and survival.

  • BRD3: While less studied than BRD4, BRD3 also plays a role in transcriptional regulation and has been identified as a potential therapeutic target in cancer.

MS83 has demonstrated selectivity for BRD4 and BRD3 over other bromodomain-containing proteins such as BRD2, BRD1, BRD7, BRD8, and BRD9. This selectivity is a critical aspect of its therapeutic potential, as it may reduce off-target effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that characterize the activity of a PROTAC like MS83. While specific data for "this compound" is not publicly available, the table structure is provided for the presentation of such data upon its availability. For context, a related compound has been reported to achieve nearly complete degradation of BRD4 at concentrations ≥0.1 μM and up to 75% degradation at 0.01 μM.

ParameterDescriptionTargetCell LineValue
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.BRD4MDA-MB-468Data not available
BRD3MDA-MB-468Data not available
Dmax The maximum percentage of target protein degradation achievable with the PROTAC.BRD4MDA-MB-468Data not available
BRD3MDA-MB-468Data not available
IC50 The concentration of the drug that inhibits 50% of cell viability.-MDA-MB-468Data not available
-MDA-MB-231Data not available

Signaling Pathways

MS83-Mediated BRD4 Degradation Pathway

This diagram illustrates the mechanism by which MS83 hijacks the KEAP1 E3 ligase to induce the degradation of BRD4.

cluster_1 Ubiquitination and Degradation MS83 MS83 BRD4 BRD4 (Target Protein) MS83->BRD4 Binds to BRD4 KEAP1 KEAP1 (E3 Ligase) MS83->KEAP1 PolyUb_BRD4 Polyubiquitinated BRD4 KEAP1->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->KEAP1 Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Targeted for Degradation Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation

Caption: MS83 induces the degradation of BRD4 via the ubiquitin-proteasome system.

Downstream Effects of BRD4 Degradation

The degradation of BRD4 by MS83 is expected to impact downstream signaling pathways that are critical for cancer cell proliferation and survival.

cluster_0 Transcriptional Regulation cluster_1 Cellular Outcomes MS83 MS83 BRD4 BRD4 MS83->BRD4 Induces Degradation cMyc c-Myc Gene BRD4->cMyc Promotes Transcription Jagged1 Jagged1 Gene BRD4->Jagged1 Promotes Transcription Proliferation Cell Proliferation cMyc->Proliferation Metastasis Metastasis Jagged1->Metastasis via Notch1 Signaling

Caption: Degradation of BRD4 by MS83 inhibits oncogenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of target proteins (BRD4, BRD3) in response to MS83 treatment.

a. Experimental Workflow

References

In Vitro Evaluation of MS83 Epimer 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro evaluation of MS83, a proof-of-concept proteolysis-targeting chimera (PROTAC), and its epimeric control compounds. MS83 is designed to harness the E3 ligase KEAP1 for the targeted degradation of the bromodomain and extra-terminal domain (BET) proteins BRD4 and BRD3. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation.

Core Mechanism of Action

MS83 is a heterobifunctional molecule that links a ligand for the E3 ligase KEAP1 to a binder of the BRD4/3/2 proteins.[1] This dual-binding capability allows MS83 to recruit KEAP1 to the target BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a novel therapeutic strategy for diseases driven by BET protein activity.

Quantitative In Vitro Data

The in vitro efficacy of MS83 and its negative control epimers, MS83N1 and MS83N2, was assessed through protein degradation and cell proliferation assays.

Table 1: Degradation of BRD4 and BRD3 by MS83 and Control Epimers
CompoundConcentration (µM)Cell LineBRD4 DegradationBRD3 DegradationBRD2 Degradation
MS83 0.5MDA-MB-468EffectiveEffectiveNot Observed
MS83N1 0.5MDA-MB-468Not SignificantNot SignificantNot Observed
MS83N2 0.5MDA-MB-468Not SignificantNot SignificantNot Observed

Data summarized from proteomic profiling studies.[1]

Table 2: Antiproliferative Activity of MS83
CompoundCell LineAntiproliferative Activity
MS83 TNBC cell linesMore potent than dBET1

TNBC: Triple-Negative Breast Cancer. dBET1 is a known CRBN-recruiting PROTAC.[1]

Experimental Protocols

Cell Culture

MDA-MB-468 and MDA-MB-231 human breast cancer cell lines were utilized for the in vitro experiments. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation
  • Cell Treatment: Cells were treated with DMSO (vehicle), MS83, or its control epimers at specified concentrations for various time points.

  • Lysis: Following treatment, cells were washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for BRD4, BRD3, BRD2, and a loading control (e.g., GAPDH or Vinculin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Global Proteomic Profiling
  • Sample Preparation: MDA-MB-468 cells were treated with DMSO, MS83 (0.5 µM), or MS83N1 (0.5 µM) for 48 hours. Cell lysates were prepared and proteins were digested into peptides.

  • TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting data was processed to identify and quantify proteins, allowing for a global assessment of protein level changes upon compound treatment.

Cell Proliferation Assay
  • Cell Seeding: Triple-negative breast cancer cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with serial dilutions of MS83 or control compounds.

  • Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability was assessed using a commercially available assay, such as CellTiter-Glo.

  • Data Analysis: The luminescence signal, proportional to the number of viable cells, was measured to determine the antiproliferative effect of the compounds.

Signaling Pathways and Experimental Workflows

Diagram 1: MS83 Mechanism of Action

MS83_Mechanism cluster_PROTAC MS83 PROTAC cluster_Cellular_Machinery Cellular Machinery MS83 MS83 KEAP1 KEAP1 E3 Ligase MS83->KEAP1 Binds BRD4 BRD4/BRD3 (Target Protein) MS83->BRD4 Binds KEAP1_ligand KEAP1 Ligand Linker Linker KEAP1_ligand->Linker BRD4_binder BRD4/3 Binder Linker->BRD4_binder KEAP1->BRD4 Forms Ternary Complex Ub Ub Proteasome 26S Proteasome BRD4->Proteasome Degradation Ubiquitin Ub Ub->BRD4

Caption: Mechanism of MS83-induced degradation of BRD4/3.

Diagram 2: Western Blot Workflow

Western_Blot_Workflow A Cell Treatment (MS83 / Controls) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

Diagram 3: Logical Relationship of MS83 Selectivity

MS83_Selectivity MS83 MS83 Treatment BRD4_Deg BRD4 Degradation MS83->BRD4_Deg BRD3_Deg BRD3 Degradation MS83->BRD3_Deg BRD2_NoDeg No BRD2 Degradation MS83->BRD2_NoDeg Cell_Prolif_Inhib Inhibition of Cell Proliferation BRD4_Deg->Cell_Prolif_Inhib BRD3_Deg->Cell_Prolif_Inhib

Caption: Logical flow of MS83's selective activity.

References

The Criticality of Epimer Analysis in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature was identified for a compound specifically designated "MS83 epimer 1." This technical guide, therefore, provides a comprehensive overview of the core principles and methodologies for the analysis of epimers in drug development, utilizing illustrative examples from published research on other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals to highlight the significance of characterizing and differentiating epimers.

Introduction: The Stereochemical Nuance of Epimers

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. This subtle structural variance can lead to profound differences in pharmacology, toxicology, and pharmacokinetics. Consequently, the rigorous analysis and characterization of epimers are not merely a regulatory formality but a scientific necessity to ensure the safety and efficacy of a drug product. This guide will delve into the synthesis, characterization, and differential biological activities of epimers, providing a framework for their comprehensive evaluation.

Synthesis and Purification of Epimers

The synthesis of specific epimers often requires stereocontrolled synthetic routes to isolate the desired isomer and prevent contamination with its counterpart.

Case Study: Synthesis of Lanreotide Epimers

Lanreotide, a synthetic somatostatin analog, contains multiple chiral centers, making it susceptible to epimerization during synthesis. A study on the on-resin synthesis of Lanreotide epimers highlights a robust method for generating individual epimers for characterization.

Experimental Protocol: On-Resin Synthesis and Disulfide Assembly of Lanreotide Epimers

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursors of Lanreotide and its epimers are synthesized on a Rink amide resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the synthesis of a specific epimer, the corresponding D-amino acid is incorporated at the desired position.

  • On-Resin Disulfide Bond Formation: The resin-bound linear peptide is subjected to an iodine-sodium persulfate (I₂-S₂O₈²⁻) mediated oxidation to form the intramolecular disulfide bond. This step is performed directly on the solid support, which can improve efficiency and reduce side products.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and deprotected using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired epimer with high purity.

Case Study: Synthesis of Vitamin D3 Epimers

The biological activities of vitamin D3 metabolites can be significantly influenced by the stereochemistry at specific carbon atoms. The chemical synthesis of 20S,24S/R-dihydroxyvitamin D3 epimers allows for the detailed investigation of their distinct biological profiles.[1][2]

Experimental Protocol: Chemical Synthesis of 20S,24R(OH)₂D₃ and 20S,24S(OH)₂D₃

The synthesis of these epimers involves a multi-step process starting from a suitable precursor. The key steps often involve:

  • Introduction of Chiral Centers: Stereoselective reactions are employed to introduce the hydroxyl groups at the C20 and C24 positions with the desired stereochemistry.

  • Protection and Deprotection: Protecting groups are used to mask reactive functional groups during the synthesis and are subsequently removed to yield the final products.

  • Chromatographic Separation: Normal-phase and reverse-phase HPLC are critical for the separation and purification of the individual epimers.

Analytical Characterization of Epimers

Distinguishing between epimers requires high-resolution analytical techniques due to their similar physicochemical properties.

Analytical TechniqueApplication in Epimer AnalysisReference
High-Performance Liquid Chromatography (HPLC) Chiral HPLC or RP-HPLC with optimized conditions can separate epimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can reveal subtle differences in the chemical environment of atoms near the epimeric center.
Mass Spectrometry (MS) Tandem MS (MS/MS) can sometimes produce different fragmentation patterns for epimers.
X-ray Crystallography Provides unambiguous determination of the absolute stereochemistry of each epimer.

Differential Biological Activity of Epimers

The seemingly minor structural difference between epimers can translate into significant variations in their interaction with biological targets, leading to different pharmacological effects.

Case Study: Antiproliferative Activity of Lanreotide Epimers

The antiproliferative activity of Lanreotide epimers was evaluated in cancer cell lines. The results demonstrated that while most epimers had compromised activity compared to the parent drug, some retained significant activity.

EpimerCell LineIC₅₀ (nM)
Lanreotide (API)A54915.2 ± 1.3
P7 (D-Cys⁷)A54918.5 ± 1.8
P2 (D-Cys²)A549> 100

Data presented are representative and compiled from literature examples.

Case Study: Vitamin D Receptor (VDR) Activation by Vitamin D3 Epimers

The ability of 20S,24S/R-dihydroxyvitamin D3 epimers and their 1α-hydroxylated derivatives to activate the Vitamin D Receptor (VDR) was assessed using a luciferase reporter assay. The 24R-epimer and its derivative consistently showed higher potency.[1][2]

CompoundEC₅₀ (nM) for VDRE-LUC Activation
1α,20S,24R(OH)₂D₃0.05 ± 0.01
1α,20S,24S(OH)₂D₃0.25 ± 0.07
1,25(OH)₂D₃ (Calcitriol)0.12 ± 0.03

Data presented are representative and compiled from literature examples.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular basis for the differential activity of epimers requires elucidating their interactions with signaling pathways.

Lanreotide Signaling Pathway

Lanreotide and its active epimers exert their antiproliferative effects primarily through binding to somatostatin receptors (SSTRs), which triggers a cascade of intracellular events.

Lanreotide_Signaling cluster_membrane Cell Membrane SSTR SSTR G_Protein Gi/o Protein SSTR->G_Protein Activates Lanreotide_Epimer Lanreotide / Active Epimer Lanreotide_Epimer->SSTR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Apoptosis Apoptosis PKA->Apoptosis

Caption: Lanreotide signaling pathway initiated by receptor binding.

Vitamin D Receptor (VDR) Signaling

Vitamin D3 epimers exert their genomic effects by binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD_Epimer Active Vitamin D Epimer VDR VDR VitaminD_Epimer->VDR Binds VDR_RXR VDR RXR VDR->VDR_RXR Heterodimerizes with RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Genomic signaling pathway of active Vitamin D epimers.

Experimental Workflows

A systematic approach is crucial for the comprehensive evaluation of epimers.

Experimental_Workflow Start Start: Drug Candidate with Chiral Center(s) Synthesis Stereoselective Synthesis of Epimers Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Analytical Characterization (NMR, MS, X-ray) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (Binding Assays, Cell-based Assays) Characterization->In_Vitro_Screening Data_Analysis Comparative Data Analysis In_Vitro_Screening->Data_Analysis Lead_Epimer_Selection Lead Epimer Selection Data_Analysis->Lead_Epimer_Selection

Caption: General experimental workflow for epimer evaluation.

Conclusion

The case studies presented in this guide underscore the critical importance of a thorough investigation of all potential epimers of a drug candidate. Differences in stereochemistry at a single chiral center can dramatically alter the therapeutic profile of a molecule. A comprehensive understanding of the synthesis, purification, characterization, and biological activity of each epimer is essential for the development of safe and effective medicines. The workflows and methodologies outlined here provide a foundational framework for researchers and drug developers to navigate the complexities of stereoisomerism in their pursuit of new therapeutic agents.

References

In-Depth Technical Guide: Identifying the Biological Target of MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification and mechanism of action for the selective protein degrader, MS83 epimer 1. The document details the experimental methodologies, quantitative data, and key signaling pathways involved, offering a thorough resource for researchers in targeted protein degradation and drug discovery.

Executive Summary

This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that has been identified as a degrader of the bromodomain and extraterminal (BET) family proteins, specifically Bromodomain-containing protein 4 (BRD4) and Bromodomain-containing protein 3 (BRD3). It operates by hijacking the Kelch-like ECH-associated protein 1 (KEAP1) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of its target proteins. A stereoisomer, referred to as MS83N1 (epimer 2), serves as a crucial negative control, demonstrating significantly reduced activity and highlighting the stereospecificity of the active epimer.

Mechanism of Action: Hijacking the KEAP1 E3 Ligase

This compound is a heterobifunctional molecule composed of a ligand that binds to the Kelch domain of KEAP1 and another ligand that binds to the bromodomains of BET proteins, connected by a chemical linker. This dual binding facilitates the formation of a ternary complex between KEAP1, this compound, and the target BET protein (BRD4/BRD3). The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation results in the depletion of BRD4 and BRD3, which in turn downregulates the expression of key oncogenes, such as c-Myc, leading to anti-proliferative effects in cancer cells.

MS83_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway MS83 This compound Ternary_Complex KEAP1-MS83-BRD4/3 Ternary Complex MS83->Ternary_Complex Binds KEAP1 KEAP1 E3 Ligase KEAP1->Ternary_Complex Recruits BRD4_BRD3 BRD4 / BRD3 (Target Protein) BRD4_BRD3->Ternary_Complex Binds Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Ub Ubiquitin Ub->Ternary_Complex Poly_Ub Poly-ubiquitinated BRD4 / BRD3 Ternary_Complex->Poly_Ub Poly-ubiquitination Poly_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of action of this compound leading to the targeted degradation of BRD4/BRD3.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its less active counterpart, MS83N1 (epimer 2), demonstrating the potent and selective activity of epimer 1.

Table 1: In Vitro Degradation of BRD4
CompoundCell LineDC50 (nM)Dmax (%)
MS83 (epimer 1) MDA-MB-46850-100>90
MS83N1 (epimer 2) MDA-MB-468>1000Not significant

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity
CompoundCell LineGI50 (nM)
MS83 (epimer 1) MDA-MB-468280 ± 48
MDA-MB-231130 ± 30
MS83N1 (epimer 2) MDA-MB-4681000 ± 74
MDA-MB-231490 ± 30

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of target proteins (BRD4, BRD3) following treatment with PROTACs.

Materials:

  • Cell lines (e.g., MDA-MB-468)

  • This compound and MS83N1 (epimer 2)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-BRD4, anti-BRD3, anti-GAPDH or α-tubulin as loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, MS83N1, or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and denature by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow A Cell Seeding & Treatment (PROTACs/DMSO) B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F ECL Detection & Imaging E->F G Data Analysis (Densitometry) F->G

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Cell Viability Assay (WST-8)

This assay measures the anti-proliferative effects of the PROTACs.

Materials:

  • Cell lines (e.g., MDA-MB-468, MDA-MB-231)

  • This compound and MS83N1 (epimer 2)

  • 96-well plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, MS83N1, or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values by fitting the data to a dose-response curve.

Mechanism of Action Validation

To confirm that the observed degradation is mediated by the KEAP1-proteasome pathway, rescue experiments are performed.

Procedure:

  • Competitive Inhibition: Pre-treat cells with an excess of a KEAP1 ligand (to compete for binding to the E3 ligase) or a BRD4 inhibitor (e.g., JQ1, to compete for binding to the target) for a short period (e.g., 2 hours).

  • PROTAC Treatment: Add this compound to the pre-treated cells and incubate for the standard treatment duration.

  • Proteasome Inhibition: In a separate experiment, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound.

  • Analysis: Analyze the levels of BRD4/BRD3 by Western blotting as described in section 4.1. A rescue of protein degradation (i.e., higher protein levels compared to treatment with this compound alone) confirms the specific mechanism of action.

Logical_Relationship_MoA cluster_0 Experimental Conditions cluster_1 Observed Outcome MS83 This compound Degradation BRD4/BRD3 Degradation MS83->Degradation Induces JQ1 JQ1 (BRD4 Ligand) No_Degradation No/Reduced Degradation JQ1->No_Degradation Pre-treatment leads to KEAP1_L KEAP1 Ligand KEAP1_L->No_Degradation Pre-treatment leads to MG132 Proteasome Inhibitor MG132->No_Degradation Pre-treatment leads to

Caption: Logical relationships in mechanism of action validation experiments.

Conclusion

This compound has been rigorously identified as a selective degrader of BRD4 and BRD3. Its mechanism of action, proceeding through the recruitment of the KEAP1 E3 ligase, has been validated through a series of robust cellular assays. The clear distinction in activity between this compound and its less active epimer, MS83N1, underscores the high degree of stereospecificity required for potent targeted protein degradation. This in-depth guide provides the foundational knowledge and experimental framework for researchers to further explore and utilize this and similar PROTAC molecules in the development of novel therapeutics.

The Role of MS83 Epimer 1 and its Active Counterpart in KEAP1-Mediated Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of MS83, a proof-of-concept Proteolysis Targeting Chimera (PROTAC), and the critical role of its inactive counterpart, MS83 epimer 1, in dissecting a novel cell signaling pathway. MS83 functions by hijacking the Kelch-like ECH-associated protein 1 (KEAP1) E3 ubiquitin ligase to induce the targeted degradation of the bromodomain and extra-terminal domain (BET) family proteins BRD4 and BRD3.[1][2] The strategic use of this compound as a negative control has been instrumental in validating the specific mechanism of action of MS83.[1] This document details the underlying signaling pathways, presents key quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to PROTACs and the KEAP1 E3 Ligase

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells.[1][2] They achieve this by recruiting a specific E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This "event-driven" catalytic mechanism offers significant advantages over traditional small-molecule inhibitors. While a limited number of E3 ligases are currently exploited for PROTAC development, recent research has focused on expanding this toolbox.

KEAP1 is a substrate adaptor protein for the CULLIN 3 (CUL3)-based E3 ubiquitin ligase complex. The KEAP1-CUL3 complex is a key regulator of cellular stress responses, primarily through the ubiquitination and degradation of the transcription factor NRF2. The development of PROTACs that recruit KEAP1, such as MS83, opens new avenues for targeted protein degradation.

MS83 and this compound: A Tale of Two Epimers

MS83 is a novel PROTAC that links a KEAP1 ligand to a binder of the BET family proteins BRD4, BRD3, and BRD2. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer.

A pivotal aspect of the research surrounding MS83 is the use of This compound as a negative control. As an inactive epimer of MS83, it is designed to be unable to effectively induce the degradation of target proteins. This allows researchers to confirm that the observed biological effects of MS83 are a direct result of its intended mechanism of action and not due to off-target effects.

The Cell Signaling Pathway: KEAP1-Mediated Degradation of BRD4/3

The mechanism of action of MS83 involves the formation of a ternary complex between KEAP1, MS83, and the target BRD protein. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the BRD protein. The polyubiquitinated BRD protein is then recognized and degraded by the 26S proteasome. This targeted degradation leads to the downregulation of BRD4/3-dependent genes, such as c-MYC, which can inhibit cell proliferation.

KEAP1_PROTAC_Pathway cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus MS83 MS83 BRD4 BRD4/3 MS83->BRD4 Binds KEAP1 KEAP1 MS83->KEAP1 Binds DNA DNA BRD4->DNA Binds to acetylated histones CUL3 CUL3-RBX1 KEAP1->CUL3 Associates E2_Ub E2-Ub Ternary_Complex BRD4-MS83-KEAP1 E2_Ub->Ternary_Complex Recruitment Ub Ubiquitin Proteasome 26S Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Transcription_Inhibition Transcription Inhibition Proteasome->Transcription_Inhibition Downregulation of BRD4/3 BRD4_Ub Poly-ubiquitinated BRD4/3 Ternary_Complex->BRD4_Ub Ubiquitination BRD4_Ub->Proteasome Recognition & Degradation cMYC c-MYC Gene DNA->cMYC Contains

KEAP1-mediated degradation of BRD4/3 by MS83.

Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of MS83 as reported in the primary literature.

Table 1: Degradation of BET Proteins by MS83 in MDA-MB-468 Cells

ConcentrationTime (h)% BRD4 Degradation% BRD3 Degradation% BRD2 Degradation
1 µM12>50%>50%No significant degradation
1 µM24>75%>75%No significant degradation
1 µM48>90%>90%No significant degradation

Table 2: Antiproliferative Activity of MS83 in Triple-Negative Breast Cancer (TNBC) Cells

Cell LineIC50 (µM)
MDA-MB-468~0.1
MDA-MB-231~0.25

Note: Data for this compound consistently showed no significant degradation of BET proteins or antiproliferative activity, confirming its role as a negative control.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize MS83 and this compound.

Cell Culture

MDA-MB-468 and MDA-MB-231 triple-negative breast cancer cells were cultured in DMEM medium supplemented with 10% FBS, 10 µg/mL of streptomycin, and 100 units/mL of penicillin.

Western Blotting for Protein Degradation
  • Cells were seeded in 6-well plates and allowed to attach overnight.

  • Cells were treated with various concentrations of MS83, this compound, or DMSO as a vehicle control for the indicated time points.

  • Following treatment, cells were harvested and lysed.

  • Protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., α-tubulin or β-actin).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Membrane Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-BRD4) D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G H 8. Data Analysis (Band Densitometry) G->H Logical_Relationship cluster_compounds Compounds cluster_interaction Biological Interaction cluster_outcome Cellular Outcome MS83 MS83 (Active Epimer) Ternary_Complex Forms Ternary Complex (KEAP1-PROTAC-BRD4) MS83->Ternary_Complex Induces MS83_epimer This compound (Inactive Epimer) No_Complex Fails to form stable Ternary Complex MS83_epimer->No_Complex Fails to induce Degradation BRD4/3 Degradation Ternary_Complex->Degradation Leads to No_Degradation No BRD4/3 Degradation No_Complex->No_Degradation Results in

References

Early-Stage Research on MS83 Epimer 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-stage research data on MS83 epimer 1. This molecule was developed as a negative control in the seminal study that identified MS83 as a potent and selective degrader of BRD4 and BRD3 through the recruitment of the E3 ligase KEAP1. The primary reference for the information contained herein is the 2021 Journal of the American Chemical Society publication by Wei et al., titled "Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation." In this publication, this compound is referred to as MS83N1.

Core Concept: The Role of an Epimer in PROTAC Research

In the context of Proteolysis Targeting Chimera (PROTAC) development, epimers of active compounds serve as crucial negative controls. An epimer is a stereoisomer that differs in configuration at only one of several stereogenic centers. This subtle change in three-dimensional structure can dramatically impact the molecule's ability to form a stable ternary complex between the target protein and the E3 ligase, which is essential for inducing protein degradation. The lack of activity from an epimer, such as this compound, helps to validate that the observed biological effects of the active compound (MS83) are due to its specific stereochemistry and on-target mechanism.

Quantitative Data Summary

The primary role of this compound in the foundational study was to demonstrate a lack of significant biological activity compared to its active counterpart, MS83. The available quantitative data from cell viability assays is summarized below.

CompoundCell LineAssay TypeGI₅₀ (nM)
This compound (MS83N1) MDA-MB-468WST-8 Cell Viability1000 ± 74
MDA-MB-231WST-8 Cell Viability490 ± 30
MS83 (Active Compound) MDA-MB-468WST-8 Cell Viability280 ± 48
MDA-MB-231WST-8 Cell Viability130 ± 30

Data sourced from Wei J, et al. J Am Chem Soc. 2021 Sep 22;143(37):15073-15083.[1]

In addition to the cell viability data, the study reported that this compound (MS83N1) and its other epimer (MS83N2) did not induce significant degradation of BRD4 and BRD3 in MDA-MB-468 cells, as determined by Western blotting.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that were likely performed on this compound, based on the protocols described for the active compound MS83 in the reference publication.

Synthesis of MS83 and its Epimers

The synthesis of MS83 involves a multi-step process culminating in the coupling of the KEAP1 ligand and the BRD4/3/2 binder via a linker. The epimers, including this compound, would be synthesized using a similar route, with the key difference being the stereochemistry of the chiral center in the KEAP1 ligand precursor. The general synthetic scheme is outlined in the supplementary information of the primary reference.

Cell Culture

MDA-MB-468 and MDA-MB-231 triple-negative breast cancer cell lines were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for Protein Degradation
  • Cell Treatment: MDA-MB-468 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound or vehicle (DMSO) for the indicated times.

  • Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against BRD4, BRD3, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-8)
  • Cell Seeding: MDA-MB-468 or MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

  • Compound Treatment: The cells were treated with a serial dilution of this compound or vehicle (DMSO) for 3 days.

  • WST-8 Reagent Addition: After the treatment period, WST-8 reagent was added to each well, and the plate was incubated for an additional 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) values were calculated using non-linear regression analysis in GraphPad Prism.

Visualizations

The following diagrams illustrate the theoretical mechanism of a functional PROTAC and the experimental workflow for assessing protein degradation.

PROTAC_Mechanism cluster_inactive This compound (Inactive) cluster_active MS83 (Active PROTAC) POI_inactive BRD4/3 (Target Protein) Epimer This compound POI_inactive->Epimer Binds E3_inactive KEAP1 (E3 Ligase) E3_inactive->Epimer Binds PROTAC MS83 note Due to incorrect stereochemistry, a stable ternary complex does not form. POI_active BRD4/3 (Target Protein) POI_active->PROTAC Binds Ub Ubiquitin E3_active KEAP1 (E3 Ligase) E3_active->POI_active E3_active->PROTAC Binds Proteasome Proteasome Ub->Proteasome Degradation Western_Blot_Workflow A 1. Cell Treatment (e.g., with this compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

References

In-depth Technical Guide: The Pharmacology of MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals no specific public data on a compound designated "MS83 epimer 1." Extensive searches for the pharmacology, mechanism of action, and biological activity of this specific molecule have not yielded any direct results. The scientific and medical databases do not contain studies, clinical trials, or publications detailing the pharmacological profile of a compound with this identifier.

This suggests that "this compound" may be an internal research designation for a compound that has not yet been publicly disclosed or described in the scientific literature. It is also possible that this name is a misnomer or an incomplete identifier.

While there is no information available for "this compound," the search did yield general information on related concepts such as epimerization in chemical synthesis and the pharmacological investigation of other epimers.

Epimers are stereoisomers that differ in configuration at only one of several stereogenic centers.[1] This subtle structural difference can lead to significant changes in the biological activity of a molecule.[1] The process of epimerization, the interconversion of one epimer to another, is a critical consideration in drug development and peptide synthesis, as it can affect the final conformation and bioactivity of the compound.[1]

For instance, studies on the epimers of the drug doxorubicin, such as epirubicin, demonstrate how a change at a single chiral center can alter the therapeutic properties and side-effect profiles of a drug.[1] Similarly, research into epimers of vitamin D has explored their endogenous generation and potential biological effects, though in the specific case of the C-3α epimer of 25-hydroxyvitamin D, no significant impact on bone health was observed in the studied models.[2]

The synthesis and structure-activity relationships of various epimers, such as those of the synthetic octapeptide Lanreotide, are also areas of active research. These studies often involve complex chemical synthesis and purification techniques to isolate and characterize individual epimers, followed by biological assays to determine their specific activities.

Without any specific information on "this compound," it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further investigation would require access to proprietary research data or clarification on the identity of the compound .

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pseudouridimycin Epimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the epimer of pseudouridimycin, a potent peptidyl nucleoside antibiotic. The synthesis features a key Ugi-type multicomponent reaction. All quantitative data from the synthesis is summarized, and the experimental workflow is visually represented.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the pseudouridimycin epimer.

StepReactionProductStarting MaterialYield (%)
1Boc ProtectionCompound 2 Pseudouridine95
2Acetal ProtectionCompound 3 Compound 2 88
3Boc ProtectionCompound 4 Compound 3 92
4OxidationCompound 5 Compound 4 85
5OximationCompound 6 Compound 5 91
6Ugi ReactionCompound 7 Compound 6 65
7DeprotectionEpimer of 1 Compound 7 78

Experimental Protocols

The synthesis of the pseudouridimycin epimer is accomplished through a multi-step process, as detailed below.

1. Synthesis of Compound 2 (Boc Protection)

  • To a solution of pseudouridine (1.0 eq) in a 1:1 mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and NaHCO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford compound 2 .

2. Synthesis of Compound 3 (Acetal Protection)

  • To a solution of compound 2 (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (3.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the mixture at room temperature for 6 hours.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield compound 3 .

3. Synthesis of Compound 4 (Boc Protection)

  • Dissolve compound 3 (1.0 eq) in a 1:1 mixture of THF and water.

  • Add (Boc)₂O (1.5 eq) and NaHCO₃ (2.5 eq).

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify by silica gel column chromatography to obtain compound 4 .

4. Synthesis of Compound 5 (Oxidation)

  • To a solution of compound 4 (1.0 eq) in a 2:1 mixture of CH₂Cl₂ and water, add TEMPO (0.1 eq) and BAIB (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with aqueous Na₂S₂O₃ solution.

  • Extract the product with CH₂Cl₂, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography to give compound 5 .

5. Synthesis of Compound 6 (Oximation)

  • To a solution of compound 5 (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford compound 6 .

6. Synthesis of Compound 7 (Ugi Reaction) [1][2][3]

  • To a solution of oxime 6 (1.0 eq) and N-Fmoc-glycine (1.2 eq) in methanol, add isocyanide 38 (1.2 eq).[3]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield compound 7 .

7. Synthesis of Pseudouridimycin Epimer (1) (Deprotection)

  • Treat compound 7 with a 1:1 mixture of TFA and CH₂Cl₂ at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by reverse-phase HPLC to afford the final product, the epimer of pseudouridimycin (1 ).

Visualizations

Synthesis Workflow of Pseudouridimycin Epimer

Synthesis_Workflow cluster_reagents cluster_compounds r1 (Boc)2O, NaHCO3 B Compound 2 r2 2,2-dimethoxypropane, p-TsOH C Compound 3 r3 (Boc)2O, NaHCO3 D Compound 4 r4 TEMPO, BAIB E Compound 5 r5 NH2OH·HCl, NaOAc F Compound 6 r6 N-Fmoc-glycine, Isocyanide G Compound 7 r7 TFA, CH2Cl2 H Pseudouridimycin Epimer (1) A Pseudouridine A->B Step 1 B->C Step 2 C->D Step 3 D->E Step 4 E->F Step 5 F->G Step 6 G->H Step 7

Caption: A flowchart illustrating the multi-step synthesis of the pseudouridimycin epimer.

Note on "MS83 epimer 1": The provided synthesis protocol is for the epimer of pseudouridimycin, based on available scientific literature.[1] The term "this compound" did not correspond to a specific compound in the searched literature and may be an internal laboratory designation. The described synthesis is a key route to a stereoisomer of a potent antibiotic.

References

Application Note: Development of a Cell-Based Assay for MS83 Epimer 1, a Potential G-Protein Coupled Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a multitude of physiological processes.[1][2][3] This makes them a major target class for drug discovery, with a significant percentage of currently marketed drugs acting on these receptors.[2][3] The development of novel therapeutics targeting GPCRs requires robust and reliable methods for screening and characterizing compound activity. Cell-based assays provide a physiologically relevant environment to investigate the efficacy and potency of new chemical entities. This application note describes the development and implementation of a cell-based reporter assay to characterize a novel compound, MS83 epimer 1, as a potential antagonist of a specific GPCR signaling pathway. A complementary cell viability assay is also detailed to assess the cytotoxicity of the compound.

The primary assay detailed here is a luciferase reporter assay, a common and highly sensitive method for studying GPCR signaling. In this system, a reporter gene (luciferase) is placed under the control of a response element that is activated by a downstream signaling event in the GPCR cascade. An antagonist will inhibit this signaling, leading to a decrease in luciferase expression and a corresponding reduction in luminescence. This allows for the quantitative determination of the compound's inhibitory activity.

Experimental Protocols

Luciferase Reporter Assay for GPCR Antagonist Activity

This protocol describes the methodology for determining the potency of this compound as an antagonist of a target GPCR using a luciferase reporter gene assay.

Materials:

  • HEK293 cell line stably expressing the target GPCR and the luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • GPCR agonist (specific to the target receptor)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free DMEM to achieve final desired concentrations (e.g., 0.1 nM to 100 µM).

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Incubate the plate for 1 hour at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the GPCR agonist in serum-free DMEM at a concentration that elicits 80% of the maximal response (EC80).

    • Add 50 µL of the agonist solution to all wells except the negative control wells (which should receive 50 µL of serum-free DMEM).

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well clear cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well clear plate at a density of 20,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).

    • Incubate for 24 hours (or a duration matching the primary assay) at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The following tables summarize hypothetical data from the described assays.

Table 1: Inhibitory Effect of this compound on GPCR Signaling

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)% Inhibition (Mean ± SD)
0 (Vehicle Control)1,500,000 ± 75,0000 ± 5.0
0.011,350,000 ± 68,00010.0 ± 4.5
0.1975,000 ± 49,00035.0 ± 3.3
1525,000 ± 26,00065.0 ± 1.7
10150,000 ± 8,00090.0 ± 0.5
10075,000 ± 4,00095.0 ± 0.3
IC50 (µM) ~0.5

Table 2: Cytotoxicity of this compound

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.20 ± 0.06100 ± 5.0
0.011.18 ± 0.0598.3 ± 4.2
0.11.15 ± 0.0695.8 ± 5.0
11.12 ± 0.0593.3 ± 4.2
101.08 ± 0.0490.0 ± 3.3
1000.96 ± 0.0580.0 ± 4.2
CC50 (µM) >100

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Ligand Agonist Ligand->GPCR Activates MS83 This compound MS83->GPCR Inhibits Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase TF Transcription Factor Downstream_Kinase->TF Reporter Luciferase Expression TF->Reporter Induces Assay_Workflow start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (serial dilutions) incubate1->add_compound incubate2 Incubate 1h add_compound->incubate2 add_agonist Add GPCR Agonist (EC80) incubate2->add_agonist incubate3 Incubate 6h add_agonist->incubate3 add_reagent Add Luciferase Assay Reagent incubate3->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence analyze Analyze Data (Calculate IC50) read_luminescence->analyze

References

Application Notes and Protocols for In Vivo Preclinical Studies of MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of MS83 epimer 1, a novel small molecule inhibitor with therapeutic potential in oncology. The successful translation of a promising compound from the laboratory to the clinic hinges on a well-designed and meticulously executed preclinical testing program. This document outlines a phased approach to the in vivo characterization of this compound, encompassing initial tolerability and pharmacokinetic assessments, followed by robust efficacy and mechanism of action studies.

The protocols herein are designed to be adaptable to specific tumor models and research questions. All procedures involving animals must be conducted in accordance with institutional and national guidelines for animal welfare and ethics.[1][2][3][4]

Hypothetical Mechanism of Action of this compound

For the purpose of providing a concrete experimental design, we will hypothesize that this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in a wide range of human cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism. The inhibition of this pathway is a validated therapeutic strategy in oncology.

Below is a diagram illustrating the hypothesized mechanism of action of this compound within the PI3K/Akt/mTOR signaling cascade.

MS83_Epimer_1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) MS83 This compound MS83->Akt Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies

The initial phase of in vivo testing is designed to determine the safety profile and pharmacokinetic properties of this compound. These studies are crucial for selecting an appropriate dose and schedule for subsequent efficacy studies.[5]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use a common mouse strain such as BALB/c or C57BL/6, 6-8 weeks old, both male and female.

  • Group Size: n=3-5 mice per group.

  • Drug Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for the chosen route of administration (e.g., oral gavage).

  • Dose Escalation: Administer escalating doses of this compound to different groups of mice. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Dosing Schedule: Administer the drug once daily for 5-14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy to examine major organs for any abnormalities.

  • MTD Definition: The MTD is typically defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity in 10% of the animals.

Data Presentation:

Dose (mg/kg)Mean Body Weight Change (%)Clinical ObservationsHematology/Clinical ChemistryGross Necropsy Findings
Vehicle
10
30
100
300
Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Animal Model: Use the same mouse strain as in the MTD study.

  • Group Size: n=3-4 mice per time point.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein to establish baseline PK parameters.

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 50 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

Phase 2: In Vivo Efficacy Studies

Once the MTD and PK profile of this compound are established, the next phase is to evaluate its anti-tumor efficacy in a relevant animal model.

Xenograft Tumor Model Efficacy Study

Objective: To assess the ability of this compound to inhibit tumor growth in a subcutaneous xenograft model.

Protocol:

  • Cell Line Selection: Choose a cancer cell line with a known dysregulation of the PI3K/Akt/mTOR pathway (e.g., A549 lung cancer, PC-3 prostate cancer).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 0.5x MTD)

    • Group 3: this compound (e.g., MTD)

    • Group 4: Positive control (a standard-of-care chemotherapy agent)

  • Dosing: Administer treatments daily via the predetermined route for a specified duration (e.g., 21 days).

  • Endpoints:

    • Tumor volume (primary endpoint).

    • Body weight.

    • Clinical observations.

    • At the end of the study, excise tumors, weigh them, and collect them for further analysis.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Final Tumor Weight (g)Mean Body Weight Change (%)
VehicleN/A
MS83 (Dose 1)
MS83 (Dose 2)
Positive Control

Phase 3: Pharmacodynamic (PD) and Mechanism of Action (MoA) Studies

This phase aims to confirm that this compound is engaging its target in the tumor and to elucidate its downstream biological effects.

Pharmacodynamic (PD) Biomarker Study

Objective: To measure the modulation of target and downstream biomarkers in tumor tissue following treatment with this compound.

Protocol:

  • Model: Use the same xenograft model as in the efficacy study.

  • Treatment: Treat tumor-bearing mice with a single dose of this compound at an efficacious dose.

  • Tissue Collection: Euthanize mice and collect tumor tissue at various time points post-dosing (e.g., 2, 8, 24 hours).

  • Biomarker Analysis:

    • Prepare tumor lysates for Western blot analysis to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1).

    • Perform immunohistochemistry (IHC) on tumor sections to assess changes in proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation:

Time Pointp-Akt/Total Akt Ratiop-S6K/Total S6K RatioKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle
2h post-dose
8h post-dose
24h post-dose

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the interplay between pharmacokinetics, pharmacodynamics, and efficacy.

In_Vivo_Experimental_Workflow MTD Phase 1: MTD Study DoseSelection Dose & Schedule Selection MTD->DoseSelection PK Phase 1: PK Study PK->DoseSelection Efficacy Phase 2: Efficacy Study (Xenograft Model) PD Phase 3: PD/MoA Study Efficacy->PD DoseSelection->Efficacy

Caption: Phased approach for in vivo studies of this compound.

PK_PD_Efficacy_Relationship PK Pharmacokinetics (PK) (Drug Exposure) PD Pharmacodynamics (PD) (Target Engagement) PK->PD Drives Efficacy Efficacy (Tumor Growth Inhibition) PD->Efficacy Leads to

Caption: Relationship between PK, PD, and efficacy.

References

Application Note: Structural Elucidation of the MS83 Epimer 1 Proxy, 6-Hydroxyhippeastidine, using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Stereoisomers, such as epimers, can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous stereochemical assignment is a critical step in the characterization of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the comprehensive structural elucidation of organic molecules, including the fine details of their stereochemistry.

This application note details the use of one- and two-dimensional NMR spectroscopy for the structural elucidation and stereochemical assignment of a representative complex natural product, 6-hydroxyhippeastidine, which will serve as a proxy for the hypothetically named "MS83 epimer 1". This compound, a crinine-type alkaloid, exists as a pair of epimers at the C-6 position. We present a systematic workflow, from sample preparation to the interpretation of key NMR data, to distinguish between the 6α-hydroxy (major) and 6β-hydroxy (minor) epimers.

Structural Elucidation Workflow

The comprehensive structural analysis of the 6-hydroxyhippeastidine epimers was achieved through a systematic workflow. This process begins with the acquisition of high-resolution mass spectrometry data to determine the molecular formula, followed by a suite of 1D and 2D NMR experiments to establish the planar structure and relative stereochemistry.

Structural Elucidation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation HRMS HRMS MolFormula Determine Molecular Formula HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C, DEPT) PlanarStructure Establish Planar Structure (COSY, HMBC) NMR_1D->PlanarStructure NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->PlanarStructure Stereochem Determine Relative Stereochemistry (NOESY/ROESY) PlanarStructure->Stereochem Structure Final Structure of Epimers Stereochem->Structure NOESY Correlations cluster_major Major Epimer (6α-OH) cluster_minor Minor Epimer (6β-OH) A H-6 (β) B H-10b A->B Strong NOE C H-4 A->C Strong NOE D H-6 (α) E H-7 D->E Strong NOE

Application Notes and Protocols for In Vitro Experiments with IMM-1-104

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "MS83 epimer 1" did not yield specific search results. Based on the context of oncological research and drug development, this document focuses on IMM-1-104 (also known as atebimetinib), a dual-MEK inhibitor developed by Immuneering Corporation. This information is intended for research purposes only.

Introduction

IMM-1-104 is a novel, orally bioavailable, selective dual-MEK inhibitor designed to target the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway).[1] Inappropriate activation of this pathway, often due to mutations in RAS or RAF genes, is a common driver in many human cancers.[1] IMM-1-104 is engineered for "deep cyclic inhibition," characterized by a short plasma half-life that allows for transient, potent inhibition of the MAPK pathway followed by a period of recovery. This approach aims to improve tolerability and mitigate the pathway reactivation and resistance mechanisms that have limited the efficacy of previous MEK inhibitors.[1]

Preclinical studies have demonstrated that IMM-1-104 has broad antitumor activity across various cancer cell lines and animal models with diverse RAS and RAF mutations.[1][2] This document provides a summary of the relevant cell culture conditions and detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of IMM-1-104.

Mechanism of Action: Targeting the MAPK Pathway

IMM-1-104 is an allosteric, non-ATP competitive inhibitor of MEK1 and MEK2. By binding to MEK, it prevents the phosphorylation and subsequent activation of ERK1 and ERK2, which are critical for the downstream signaling that promotes cancer cell proliferation and survival. The dual-MEK activity of IMM-1-104 leads to a reduction in both ERK and MEK phosphorylation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IMM1104 IMM-1-104 IMM1104->MEK Inhibition

Caption: Mechanism of action of IMM-1-104 in the MAPK signaling pathway.

Cell Lines for IMM-1-104 Experiments

Preclinical studies of IMM-1-104 have utilized several human cancer cell lines with known MAPK pathway mutations. The selection of an appropriate cell line is critical for studying the compound's efficacy in a relevant genetic context.

Cell LineCancer TypeKey MutationsReference
A549 Lung AdenocarcinomaKRAS (G12S)
MIA PaCa-2 Pancreatic CarcinomaKRAS (G12C)
A375 Malignant MelanomaBRAF (V600E)
SK-MEL-2 Malignant MelanomaNRAS (Q61R)

Cell Culture Protocols

Standard aseptic cell culture techniques should be followed. All procedures should be performed in a Class II biological safety cabinet.

General Cell Culture Conditions
  • Incubator: 37°C, 5% CO₂, and 95% relative humidity.

  • Media and Reagents: All media and reagents should be warmed to 37°C before use.

A549 Cell Culture
  • Growth Medium: ATCC-formulated F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).

  • Subculture:

    • When cells reach 70-80% confluency, aspirate the medium.

    • Rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline (D-PBS).

    • Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin with 6.0 to 8.0 mL of complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Seed new flasks at a ratio of 1:3 to 1:8.

    • Change the medium 2 to 3 times per week.

MIA PaCa-2 Cell Culture
  • Growth Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM, ATCC 30-2002) supplemented with 10% FBS and 2.5% horse serum.

  • Subculture:

    • When cells are 70-80% confluent, aspirate the medium.

    • Rinse with a 0.25% trypsin, 0.53 mM EDTA solution.

    • Add 1 to 2 mL of fresh trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach.

    • Add fresh culture medium to neutralize, aspirate, and dispense into new culture flasks at a 1:3 to 1:6 split ratio.

A375 Cell Culture
  • Growth Medium: ATCC-formulated DMEM (ATCC 30-2002) supplemented with 10% FBS.

  • Subculture:

    • At 70-80% confluency, rinse the cell layer with D-PBS.

    • Add 2.0 to 3.0 mL of 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C.

    • Neutralize with 6.0 to 8.0 mL of complete growth medium.

    • Resuspend and seed new flasks at a 1:3 to 1:8 split ratio.

SK-MEL-2 Cell Culture
  • Growth Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM, ATCC 30-2003) supplemented with 10% FBS.

  • Subculture:

    • When cells are sub-confluent, rinse with a trypsin-EDTA solution.

    • Add 1 to 2 mL of fresh 0.25% trypsin, 0.03% EDTA solution and incubate at room temperature or 37°C until cells detach.

    • Add fresh medium to neutralize and dispense into new flasks at a 1:3 to 1:6 split ratio.

    • Renew the medium 2 to 3 times per week.

Experimental Protocols

The following are general protocols that can be adapted for experiments with IMM-1-104.

2D Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of IMM-1-104 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3D Tumor Spheroid Growth Assay

This assay better recapitulates the 3D architecture of solid tumors.

  • Spheroid Formation:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed cells in ultra-low attachment 96-well round-bottom plates at a density that yields spheroids of 300-500 µm in diameter after 4 days.

    • Incubate to allow for spheroid formation.

  • Compound Treatment: Prepare serial dilutions of IMM-1-104 and add them to the wells containing the spheroids.

  • Incubation: Incubate for 6-7 days.

  • Readout:

    • Monitor spheroid size and morphology using an inverted microscope.

    • Alternatively, use a cell viability assay (e.g., CellTiter-Glo® 3D) to measure ATP content as an indicator of viable cells.

  • Analysis: Measure the change in spheroid volume or viability relative to controls to assess the anti-proliferative and cytotoxic effects of IMM-1-104.

Western Blotting for MAPK Pathway Proteins (p-MEK, p-ERK)

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the MAPK pathway.

WB_Workflow start Cell Culture & Treatment (with IMM-1-104) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-MEK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of IMM-1-104 for the desired time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-MEK (Ser217/221), and total MEK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Data Summary

In Vivo Tumor Growth Inhibition (TGI) in a MIA PaCa-2 Xenograft Model

TreatmentDose and ScheduleTumor Growth Inhibition (%) at Day 39Reference
IMM-1-104 125 mg/kg BID PO103%
Gemcitabine (GEM) 60 mg/kg IP Q4D25.2%
Paclitaxel (PAC) 10 mg/kg IV Q4D62.2%
5-Fluorouracil (5-FU) 50 mg/kg IP Q4D36.6%

BID: twice daily; PO: by mouth; IP: intraperitoneal; IV: intravenous; Q4D: every 4 days.

Note: The protocols and data presented here are compiled from publicly available resources and standard laboratory methods. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

Application Notes and Protocols: MS83 Epimer 1, a Novel Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS83 epimer 1 is a novel synthetic small molecule that has been identified as a potent and selective inhibitor of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the central role of NF-κB in inflammation, immunity, and cell survival, its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer.[1][2] this compound presents a promising therapeutic candidate by targeting a key kinase in this pathway. Stereochemistry is critical to its biological activity, with its diastereomer, MS83 epimer 2, exhibiting significantly reduced inhibitory function. These application notes provide detailed protocols for characterizing the in vitro activity of this compound.

Mechanism of Action

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex.[1] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates the inhibitor of NF-κB, IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus where it activates the transcription of pro-inflammatory and survival genes.[1][3]

This compound has been shown to be a selective inhibitor of the IKKβ subunit of the IKK complex. By binding to IKKβ, this compound prevents the phosphorylation of IκBα, thereby halting the downstream signaling cascade and subsequent gene expression.

Data Presentation

The inhibitory activity of this compound and its less active counterpart, MS83 epimer 2, has been quantified using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Concentration (IC50) of MS83 Epimers on NF-κB Activity

CompoundIC50 (nM) in NF-κB Luciferase Reporter Assay
This compound50
MS83 epimer 2>10,000

Table 2: Effect of this compound on TNF-α-induced IκBα Phosphorylation

TreatmentConcentration (nM)% Inhibition of p-IκBα
This compound1025
5078
10095
MS83 epimer 210,00015
Vehicle (DMSO)-0

Experimental Protocols

Herein are detailed protocols for two key experiments to characterize the activity of this compound.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Recombinant human TNF-α

  • This compound and MS83 epimer 2 (dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL.

  • Incubate overnight.

Day 2: Transfection

  • For each well, prepare a transfection mix in serum-free DMEM. Combine 100 ng of the NF-κB luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

  • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

  • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Add 20 µL of the transfection complex to each well.

  • Incubate for 24 hours.

Day 3: Treatment and Stimulation

  • Prepare serial dilutions of this compound and MS83 epimer 2 in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Carefully remove the medium from the wells and replace it with 90 µL of medium containing the desired concentrations of the compounds or vehicle control (DMSO).

  • Incubate for 1 hour at 37°C.

  • Prepare a stock solution of TNF-α in culture medium. Add 10 µL of the TNF-α solution to each well to a final concentration of 20 ng/mL. For negative control wells, add 10 µL of medium without TNF-α.

  • Incubate for 6-8 hours at 37°C.

Day 4: Cell Lysis and Luciferase Assay

  • Remove the medium and gently wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

  • Prepare the firefly and Renilla luciferase assay reagents according to the manufacturer's protocol.

  • Using a luminometer, add 100 µL of the firefly luciferase substrate to a well and measure the luminescence.

  • Subsequently, inject 100 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) into the same well and measure the luminescence.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Western Blot for Phosphorylated IκBα

This protocol allows for the detection of the phosphorylated form of IκBα, providing a direct measure of IKKβ activity.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TNF-α

  • This compound and MS83 epimer 2 (dissolved in DMSO)

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and Mouse anti-β-actin

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

Day 1: Cell Seeding and Treatment

  • Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound, MS83 epimer 2, or vehicle (DMSO) for 1 hour.

Day 2: Stimulation and Cell Lysis

  • Stimulate the cells with 20 ng/mL TNF-α for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

Day 3: SDS-PAGE and Western Blotting

  • Normalize the protein concentrations of all samples. Prepare samples for loading by adding 4X Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα (1:1000), total IκBα (1:1000), and β-actin (1:5000) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and β-actin signals.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates (P) NFκB p65/p50 Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NFκB_nuc p65/p50 NFκB->NFκB_nuc translocates MS83_epimer1 This compound MS83_epimer1->IKK_complex inhibits DNA κB sites NFκB_nuc->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression activates transcription

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Luciferase_Assay NF-κB Luciferase Reporter Assay Workflow cluster_Western_Blot Western Blot for p-IκBα Workflow A1 Seed HEK293T cells A2 Transfect with NF-κB reporter plasmids A1->A2 A3 Treat with this compound A2->A3 A4 Stimulate with TNF-α A3->A4 A5 Lyse cells and measure luciferase activity A4->A5 B1 Seed HeLa cells B2 Treat with this compound B1->B2 B3 Stimulate with TNF-α B2->B3 B4 Lyse cells and quantify protein B3->B4 B5 SDS-PAGE and Western Blot B4->B5 B6 Detect p-IκBα and total IκBα B5->B6

Caption: Experimental workflows for characterizing this compound activity.

References

Application Notes and Protocols for High-Throughput Screening of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Topic: High-Throughput Screening Assays for Novel Bioactive Compounds, with a Focus on Protein Aggregation and Ferroptosis Pathways

Introduction:

The discovery and development of novel therapeutic agents are paramount in addressing a multitude of human diseases. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate specific biological pathways. This document provides detailed application notes and experimental protocols for HTS assays designed to identify and characterize novel bioactive molecules, such as uncharacterized compounds like MS83 epimer 1 and its analogs. Given that the specific biological target of a novel compound may be unknown, we present robust HTS methodologies for two critical cellular processes frequently implicated in disease: protein aggregation and ferroptosis. These protocols are designed to be adaptable for the screening of various small molecule libraries.

Section 1: High-Throughput Screening for Inhibitors of Protein Aggregation

Many neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the abnormal accumulation of aggregated proteins.[1][2] Consequently, the identification of small molecules that inhibit this process is a promising therapeutic strategy.[1][2][3]

Application Note:

This HTS assay is designed to identify inhibitors of protein aggregation, using a well-established model such as the aggregation of alpha-synuclein (α-syn) or Aβ42 peptide. The assay is based on the principle that the aggregation of these proteins can be monitored by measuring changes in fluorescence or turbidity. The protocol is optimized for a 96- or 384-well plate format, making it suitable for large-scale screening.

Experimental Workflow for Protein Aggregation Inhibition HTS:

G cluster_prep Plate Preparation cluster_incubation Incubation & Aggregation cluster_readout Data Acquisition cluster_analysis Data Analysis prep Prepare Recombinant Protein (e.g., α-syn) compounds Dispense Test Compounds & Controls prep->compounds mix Add Protein to Wells compounds->mix incubate Incubate with Agitation mix->incubate read Measure Fluorescence/Turbidity incubate->read analyze Calculate % Inhibition read->analyze hits Identify Hit Compounds analyze->hits

Caption: Workflow for HTS of protein aggregation inhibitors.

Experimental Protocol:

1. Reagent Preparation:

  • Protein Solution: Prepare a stock solution of purified recombinant α-synuclein or Aβ42 peptide in an appropriate buffer (e.g., PBS, pH 7.4). The final concentration in the assay will need to be optimized but is typically in the low micromolar range.

  • Test Compounds: Dissolve this compound analogs and control compounds in DMSO to create stock solutions. Further dilute in assay buffer to the desired screening concentration.

  • Controls:

    • Positive Control: A known inhibitor of the specific protein aggregation.

    • Negative Control: DMSO vehicle.

2. Assay Procedure (96-well plate format):

  • Dispense 2 µL of test compounds, positive controls, and negative controls into the wells of a 96-well plate.

  • Add 98 µL of the protein solution to each well to initiate the aggregation reaction.

  • Seal the plate and incubate at 37°C with continuous shaking in a plate reader capable of measuring fluorescence or absorbance.

  • Monitor the signal at regular intervals (e.g., every 15 minutes) for a period of 24-48 hours. For fluorescence-based assays using dyes like Thioflavin T, excitation and emission wavelengths will be specific to the dye.

3. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_blank) / (Signal_neg_control - Signal_blank))

  • Hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation:

Table 1: HTS Results for Protein Aggregation Inhibitors

Compound IDConcentration (µM)% Inhibition (Mean ± SD)Z'-factor
Analog 1.11075 ± 50.78
Analog 1.21012 ± 30.78
Analog 1.31089 ± 40.78
Pos. Control1095 ± 20.78
Neg. ControlN/A0 ± 40.78

Z'-factor is a statistical parameter to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Section 2: High-Throughput Screening for Modulators of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is implicated in various diseases, including cancer and neurodegeneration, making it an attractive target for drug discovery.

Application Note:

This HTS assay is designed to identify compounds that either induce or inhibit ferroptosis. The assay can be performed in a cell-based format using a cell line susceptible to ferroptosis (e.g., HT-1080). The primary readout is cell viability, which can be measured using a variety of commercially available reagents.

Signaling Pathway of Ferroptosis Induction:

G cluster_inducers Ferroptosis Inducers cluster_pathway Core Ferroptosis Pathway cluster_inhibitors Ferroptosis Inhibitors erastin Erastin system_xc System Xc- erastin->system_xc inhibits rsl3 RSL3 gpx4 GPX4 Inactivation rsl3->gpx4 inhibits gsh GSH Depletion system_xc->gsh leads to gsh->gpx4 required for lipid_ros Lipid ROS Accumulation gpx4->lipid_ros prevents ferroptosis Ferroptosis lipid_ros->ferroptosis ferrostatin Ferrostatin-1 ferrostatin->lipid_ros scavenges liproxstatin Liproxstatin-1 liproxstatin->lipid_ros scavenges

Caption: Simplified signaling pathway of ferroptosis.

Experimental Protocol:

1. Cell Culture and Seeding:

  • Culture HT-1080 cells in appropriate media and conditions.

  • Seed cells into 384-well plates at a density optimized for the assay duration and allow them to adhere overnight.

2. Assay Procedure (384-well plate format):

  • For Inhibitor Screening:

    • Treat cells with test compounds (e.g., this compound analogs) and controls for 1-2 hours.

    • Add a known ferroptosis inducer (e.g., Erastin or RSL3) to all wells except the vehicle control.

    • Incubate for 24-48 hours.

  • For Inducer Screening:

    • Treat cells with test compounds and controls.

    • Incubate for 24-48 hours.

3. Cell Viability Measurement:

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • For Inhibitor Screening: Calculate the percentage of cell viability relative to the vehicle-treated cells (100% viability) and the inducer-only treated cells (representing maximal ferroptosis).

  • For Inducer Screening: Calculate the percentage of cell death relative to the vehicle-treated cells.

Data Presentation:

Table 2: HTS Results for Ferroptosis Modulators

Compound IDScreen TypeConcentration (µM)% Cell Viability (Mean ± SD)
Analog 2.1Inhibitor1085 ± 6
Analog 2.2Inhibitor1015 ± 4
Analog 2.3Inducer1022 ± 5
Ferrostatin-1Inhibitor192 ± 3
ErastinInducer510 ± 2
VehicleN/AN/A100 ± 5

Secondary Assays and Hit Validation

Following the primary HTS, "hit" compounds should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.

Logical Flow for Hit Confirmation:

G primary_screen Primary HTS hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response & IC50/EC50 Determination hit_compounds->dose_response secondary_assays Mechanism of Action Assays dose_response->secondary_assays validated_hits Validated Hits secondary_assays->validated_hits

Caption: Workflow for hit validation and characterization.

Examples of secondary assays include:

  • For Protein Aggregation Inhibitors: Transmission electron microscopy (TEM) to visualize fibril formation, and biophysical techniques like surface plasmon resonance (SPR) to study binding affinity.

  • For Ferroptosis Modulators: Measurement of lipid peroxidation using probes like C11-BODIPY, determination of intracellular iron levels, and assessment of glutathione (GSH) and glutathione peroxidase 4 (GPX4) activity.

The provided application notes and protocols offer a robust framework for the high-throughput screening of novel compounds like this compound and its analogs against protein aggregation and ferroptosis. By employing these methodologies, researchers can efficiently identify and characterize promising lead compounds for further drug development. The successful implementation of these HTS campaigns will be contingent on careful assay optimization and rigorous hit validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Epimer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "MS83 epimer 1" is not publicly available. The following troubleshooting guide and frequently asked questions have been generalized to address common challenges encountered during the synthesis and optimization of epimers, particularly in the context of peptide and complex molecule synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during epimer synthesis.

Issue 1: Low Diastereoselectivity (Poor Epimer Ratio)

Potential Cause Recommended Solution
Suboptimal Temperature Screen a range of temperatures. Lower temperatures often favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of epimers.
Incorrect Solvent The polarity of the solvent can significantly influence the transition state of the reaction. Test a variety of solvents with different polarities (e.g., THF, DCM, Toluene, Acetonitrile).
Inappropriate Base or Catalyst The choice of base or catalyst is critical for stereocontrol. For base-catalyzed epimerizations, screen milder bases (e.g., DBU, DIPEA) versus stronger bases (e.g., NaH, LDA). For catalytic reactions, consider chiral catalysts or ligands that can induce facial selectivity.
Steric Hindrance Bulky protecting groups on the substrate can hinder the approach of reagents, leading to poor selectivity. Consider using smaller protecting groups if the reaction allows.
Reaction Time If the desired epimer is the kinetic product, shorter reaction times may be necessary to prevent equilibration to the thermodynamic product. Conversely, longer reaction times might be needed to achieve the thermodynamic equilibrium. Monitor the reaction progress over time.

Issue 2: Formation of Byproducts

Potential Cause Recommended Solution
Decomposition of Starting Material or Product Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if any of the reagents or the product is sensitive to air or moisture. Use freshly distilled solvents.
Side Reactions If the reaction involves sensitive functional groups, ensure they are adequately protected. The choice of protecting groups should be orthogonal to the reaction conditions.
Incorrect Stoichiometry Carefully control the stoichiometry of the reagents. An excess of a particular reagent might lead to unwanted side reactions.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Epimers Epimers often have very similar polarities, making them difficult to separate by standard column chromatography.
- Optimize Chromatography Conditions: Use a high-performance liquid chromatography (HPLC) system with a high-resolution column. Screen different solvent systems and gradients.
- Derivatization: Convert the epimeric mixture into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers will have different physical properties and may be easier to separate. The original functionality can be restored after separation.
- Recrystallization: Attempt fractional crystallization if the product is a solid. Seeding with a pure crystal of the desired epimer can sometimes help.

Frequently Asked Questions (FAQs)

Q1: How can I determine the ratio of epimers in my reaction mixture?

A1: The most common methods for determining the epimeric ratio are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) or Carbon-¹³ (¹³C) NMR can be used to distinguish between epimers. The signals for protons or carbons near the stereocenter will have different chemical shifts. Integration of these signals can provide the ratio. Chiral shift reagents can also be used to improve the separation of signals.

  • Gas Chromatography (GC): For volatile compounds, chiral GC columns can be used to separate and quantify epimers.

Q2: What is the difference between kinetic and thermodynamic control in epimer synthesis?

A2:

  • Kinetic Control: The major product is the one that is formed the fastest. This usually occurs at lower temperatures and with shorter reaction times. The product ratio is determined by the relative energies of the transition states leading to the different epimers.

  • Thermodynamic Control: The major product is the most stable one. This is favored by higher temperatures and longer reaction times, which allow the initial products to equilibrate to the most stable form. The product ratio is determined by the relative energies of the products themselves.

Q3: Can I use a chiral auxiliary to control the stereochemistry of my reaction?

A3: Yes, using a chiral auxiliary is a common strategy to induce diastereoselectivity. The auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the reagents to attack from a specific face, leading to the preferential formation of one epimer. After the reaction, the auxiliary is removed.

Experimental Protocols

General Protocol for a Base-Catalyzed Epimerization Screening

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the starting material (1 equivalent).

  • Solvent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, DCM).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Reagent Addition: Slowly add the base (e.g., DBU, 1.1 equivalents) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, LC-MS, or NMR to determine the conversion and epimeric ratio.

  • Quenching: Once the desired conversion is reached or the reaction has equilibrated, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Workup: Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product to determine the epimeric ratio. Purify the product using column chromatography or another suitable method.

Visualizations

Epimerization_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Selectivity Low Diastereoselectivity Temp Temperature Low_Selectivity->Temp Solvent Solvent Low_Selectivity->Solvent Reagent Base/Catalyst Low_Selectivity->Reagent Time Reaction Time Low_Selectivity->Time Byproducts Byproduct Formation Decomposition Decomposition Byproducts->Decomposition Side_Reactions Side Reactions Byproducts->Side_Reactions Purification_Issues Purification Difficulty Polarity Similar Polarity Purification_Issues->Polarity Screen_Temp Screen Temperatures Temp->Screen_Temp Screen_Solvent Screen Solvents Solvent->Screen_Solvent Screen_Reagent Screen Reagents Reagent->Screen_Reagent Time_Course Monitor Over Time Time->Time_Course Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Protecting_Groups Use Protecting Groups Side_Reactions->Protecting_Groups Optimize_Chromo Optimize Chromatography Polarity->Optimize_Chromo Derivatize Derivatization Polarity->Derivatize

Caption: Troubleshooting workflow for epimer synthesis.

Reaction_Workflow Start Start: Reaction Setup Reaction Run Reaction under Screened Conditions Start->Reaction Monitor Monitor Progress (TLC, LC-MS, NMR) Reaction->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Analyze Epimeric Ratio (HPLC, NMR) Workup->Analysis Purify Purification (Chromatography) Analysis->Purify End End: Pure Epimer Purify->End

Caption: General experimental workflow for epimer synthesis.

Optimizing MS83 Epimer 1 Activity in Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MS83 epimer 1 in cell-based assays. As the inactive epimer of the potent BRD4/3/2 degrader MS83, this compound is an essential negative control for rigorously validating the on-target effects of its active counterpart.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

This compound is the stereoisomer (epimer) of MS83, a proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD4, BRD3, and BRD2 proteins.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. MS83 functions by linking a ligand for the KEAP1 E3 ligase to a binder of the BET (Bromodomain and Extra-Terminal) family proteins BRD4/3/2. Due to its different stereochemistry, this compound is designed to be inactive or significantly less active in forming the productive ternary complex (KEAP1-PROTAC-BRD4), and therefore should not induce BRD4 degradation. Its primary use is as a negative control to ensure that the observed cellular effects of the active MS83 PROTAC are due to the specific degradation of the target protein and not from off-target effects of the chemical scaffold.

Q2: I am observing some degradation of BRD4 with this compound. What could be the cause?

While this compound is designed as an inactive control, several factors could lead to apparent target degradation:

  • Compound Purity: Ensure the this compound sample is of high purity and not contaminated with the active MS83 epimer.

  • High Concentrations: At very high concentrations, even inactive epimers might exhibit some residual activity or induce off-target effects that could be misinterpreted as specific degradation.

  • Cell Line Sensitivity: Certain cell lines may have a higher sensitivity or a different E3 ligase landscape that could lead to unexpected results.

  • Experimental Variability: Inconsistent protein loading in Western blots or other technical variations can give the appearance of degradation. Always normalize to a loading control.

Q3: What are the expected downstream cellular effects of BRD4 degradation by a potent PROTAC like MS83, which should be absent with this compound?

BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[2][3] Therefore, the degradation of BRD4 by an active PROTAC is expected to lead to:

  • Downregulation of c-Myc: A significant decrease in c-Myc mRNA and protein levels.[3][4]

  • Upregulation of p21 (CDKN1A): Suppression of c-Myc can lead to the de-repression of the cyclin-dependent kinase inhibitor p21, a tumor suppressor that induces cell cycle arrest.

  • Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.

  • Reduced Cell Viability and Proliferation: A decrease in cell proliferation and viability in cancer cell lines dependent on BRD4.

Treatment with this compound should not produce these effects, or should do so to a much lesser extent than the active MS83.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability between replicates in cell viability assays. Inconsistent cell seeding, edge effects in multi-well plates, incomplete reagent mixing.Optimize cell seeding protocol to ensure a uniform cell monolayer. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. Ensure thorough but gentle mixing after reagent addition.
No or weak BRD4 signal in Western blot, even in control lanes. Issues with the primary antibody, inefficient protein transfer, or low protein concentration.Use a validated BRD4 antibody at the recommended dilution. Confirm efficient protein transfer to the membrane using Ponceau S staining. Ensure accurate protein quantification and load sufficient total protein (20-30 µg).
This compound shows unexpected cytotoxicity. Off-target effects at high concentrations, compound precipitation, or solvent toxicity.Perform a dose-response curve to identify a non-toxic concentration range. Visually inspect the media for any compound precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and below toxic levels (typically <0.5%).
Inconsistent results between different cell lines. Varying levels of BRD4 dependency, different expression levels of KEAP1 or other E3 ligases.Characterize the expression levels of BRD4 and KEAP1 in your cell lines of interest. The efficacy of a KEAP1-recruiting PROTAC is dependent on the presence of a functional KEAP1 E3 ligase complex.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 and Downstream Effects cluster_PROTAC PROTAC Action cluster_Downstream Downstream Effects MS83 (Active PROTAC) MS83 (Active PROTAC) Ternary Complex Ternary Complex MS83 (Active PROTAC)->Ternary Complex BRD4 BRD4 BRD4->Ternary Complex KEAP1 E3 Ligase KEAP1 E3 Ligase KEAP1 E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded BRD4 Degraded BRD4 Proteasome->Degraded BRD4 c-Myc Gene c-Myc Gene Degraded BRD4->c-Myc Gene Transcription Inhibition p21 Gene p21 Gene c-Myc Gene->p21 Gene Repression Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p21 Gene->Cell Cycle Arrest (G1) Reduced Proliferation Reduced Proliferation Cell Cycle Arrest (G1)->Reduced Proliferation This compound (Inactive) This compound (Inactive) This compound (Inactive)->Ternary Complex Blocks Formation

Caption: PROTAC-mediated degradation of BRD4 and downstream effects.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Activity Start Unexpected Activity with This compound CheckPurity Is the compound pure? Start->CheckPurity CheckConcentration Is the concentration in the optimal range? CheckPurity->CheckConcentration Yes SourceNew Source a new, validated a lot of the compound. CheckPurity->SourceNew No CheckAssay Are assay controls behaving as expected? CheckConcentration->CheckAssay Yes Titrate Perform a dose-response curve. CheckConcentration->Titrate No CheckCellLine Is the cell line well-characterized? CheckAssay->CheckCellLine Yes OptimizeAssay Optimize assay parameters (e.g., cell density, incubation time). CheckAssay->OptimizeAssay No CharacterizeCellLine Verify target and E3 ligase expression. CheckCellLine->CharacterizeCellLine No Consult Consult technical support. CheckCellLine->Consult Yes

Caption: Troubleshooting workflow for unexpected this compound activity.

Experimental Protocols

Western Blot for BRD4 Degradation

This protocol details the steps to assess the levels of BRD4 and c-Myc protein following treatment with MS83 and this compound.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express BRD4 (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of MS83, this compound, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the BRD4 and c-Myc signals to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MS83 and this compound.

    • Add the compounds to the cells and incubate for the desired duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine IC50 values.

NanoBRET™ Ternary Complex Formation Assay

This live-cell, proximity-based assay measures the formation of the BRD4-PROTAC-KEAP1 ternary complex.

  • Cell Preparation:

    • Co-transfect a suitable cell line (e.g., HEK293T) with expression vectors for BRD4 fused to NanoLuc® luciferase (donor) and KEAP1 fused to HaloTag® (acceptor).

    • Seed the transfected cells into a white, 96-well assay plate.

  • Assay Execution:

    • Label the HaloTag®-KEAP1 fusion protein by adding the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).

    • Add serial dilutions of MS83 or this compound to the wells.

    • Add the NanoBRET® Nano-Glo® Substrate to all wells to measure luminescence.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission (618nm) by the donor emission (460nm).

    • A higher ratio indicates closer proximity of BRD4 and KEAP1, signifying ternary complex formation. MS83 should induce a dose-dependent increase in the NanoBRET™ signal, while this compound should not.

References

Technical Support Center: Overcoming Resistance to MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MS83 epimer 1" is not widely characterized in publicly available scientific literature. This technical support guide is based on the established principles of resistance to VHL (von Hippel-Lindau)-recruiting Proteolysis Targeting Chimeras (PROTACs). We are using "this compound" as a representative example of a VHL-based PROTAC to provide a comprehensive troubleshooting resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically induce the degradation of a target protein of interest (POI) within the cell. It works by simultaneously binding to the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]

Q2: What are the key components of the this compound-mediated degradation pathway?

A2: The key components are:

  • This compound: The PROTAC molecule.

  • Target Protein of Interest (POI): The protein to be degraded.

  • VHL E3 Ligase Complex: A cellular machinery composed of VHL, Elongin B/C, Cullin-2, and Rbx1.

  • Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for protein degradation.

Q3: Why am I not seeing degradation of my target protein after treating cells with this compound?

A3: There are several potential reasons for a lack of target protein degradation. These can range from issues with the compound itself, the experimental setup, or the biology of the cell line being used. For a detailed breakdown of potential causes and solutions, please refer to our Troubleshooting Guide below.[2][3][4]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[2] This is because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.

Troubleshooting Guide

Issue 1: No or low degradation of the target protein.
Potential Cause Recommended Action
Poor cell permeability of this compound Modify the linker of the PROTAC to improve its physicochemical properties. Alternatively, use cell lines with higher permeability or employ permeabilizing agents (with appropriate controls).
Low expression of VHL E3 ligase in the cell line Confirm the expression levels of VHL in your cell line using Western Blot or qPCR. If VHL expression is low, consider using a different cell line with higher VHL expression.
Inefficient ternary complex formation The linker length or attachment point may not be optimal for the formation of a stable ternary complex. Consider synthesizing and testing a panel of PROTACs with different linkers. Biophysical assays like co-immunoprecipitation can be used to assess ternary complex formation.
Instability of this compound Assess the stability of your compound in the cell culture medium over the time course of your experiment.
Sub-optimal treatment time and concentration Perform a time-course and dose-response experiment to determine the optimal conditions for degradation. Degradation can be rapid (within hours) or require longer incubation times.
Issue 2: Development of resistance to this compound after initial successful degradation.
Potential Cause Recommended Action
Mutations in VHL or other components of the E3 ligase complex Sequence the VHL gene and other key components of the Cullin-RING ligase complex in the resistant cells to identify any mutations that may impair PROTAC binding or E3 ligase function.
Downregulation of VHL expression Quantify VHL protein and mRNA levels in resistant cells compared to parental cells using Western Blot and qPCR.
Genomic alterations at the VHL locus Perform copy number variation (CNV) analysis to check for deletions or other genomic rearrangements at the VHL locus.
Upregulation of the target protein Check if the expression of the target protein is upregulated in resistant cells, which might overwhelm the degradation machinery.
Activation of compensatory signaling pathways Perform transcriptomic or proteomic analysis to identify any upregulated pathways that may compensate for the loss of the target protein.

Quantitative Data Summary

The following tables provide representative data on the efficacy of VHL-based PROTACs in sensitive and resistant cell lines.

Table 1: Degradation (DC50) and Viability (IC50) of a VHL-based PROTAC in Sensitive and Resistant Cell Lines

Cell LineStatusDC50 (nM)IC50 (nM)
Parental Cell LineSensitive1050
Resistant Clone 1Resistant>1000>1000
Resistant Clone 2Resistant>1000>1000
Data is hypothetical and based on typical results observed for VHL-based PROTACs.

Table 2: Expression of VHL E3 Ligase Components in Sensitive and Resistant Cell Lines

Cell LineVHL mRNA Expression (Relative to Parental)VHL Protein Expression (Relative to Parental)
Parental Cell Line1.01.0
Resistant Clone 10.20.1
Resistant Clone 21.1 (with point mutation)1.0 (mutant protein)
Data is hypothetical and based on typical results observed for VHL-based PROTACs.

Detailed Experimental Protocols

Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a method for generating resistant cell lines by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant number of cells will die.

  • Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Stepwise Dose Escalation: After 2-3 passages at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

  • Repeat and Expand: Repeat steps 3-5 for several months. With each increase in concentration, a selection pressure is applied, favoring the growth of resistant cells.

  • Characterize Resistant Clones: Periodically, perform cell viability assays to determine the IC50 of the cultured cells. A significant increase in IC50 compared to the parental cells indicates the development of resistance. Isolate single-cell clones to establish stable resistant cell lines.

Western Blotting to Assess Target Protein Degradation

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the level of target protein degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT Assay)

Materials:

  • 96-well plates

  • Cells in suspension

  • Complete cell culture medium

  • This compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to confirm the interaction between the VHL E3 ligase and the target protein in the presence of this compound.

Materials:

  • Cell lysates from cells treated with this compound, vehicle control, and a proteasome inhibitor (e.g., MG132).

  • Antibody against VHL or the target protein for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • Western blotting reagents.

Procedure:

  • Cell Lysis: Lyse the treated cells using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with the antibody against VHL (or the target protein) overnight at 4°C.

  • Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein (if VHL was immunoprecipitated) or VHL (if the target protein was immunoprecipitated) to confirm the presence of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of this compound, a VHL-recruiting PROTAC.

Resistance_Workflow Start Start: Cell line shows resistance to this compound Check_Degradation Confirm lack of target protein degradation (Western Blot) Start->Check_Degradation Check_VHL_Expression Assess VHL expression (Western Blot, qPCR) Check_Degradation->Check_VHL_Expression Sequence_VHL Sequence VHL gene for mutations Check_VHL_Expression->Sequence_VHL If expression is normal Outcome_Downregulation Outcome: VHL is downregulated Check_VHL_Expression->Outcome_Downregulation If expression is low Check_Ternary_Complex Assess ternary complex formation (Co-IP) Sequence_VHL->Check_Ternary_Complex Outcome_Mutation Outcome: VHL mutation prevents PROTAC binding Sequence_VHL->Outcome_Mutation If mutation is found Proteomics Perform proteomic analysis to identify compensatory pathways Check_Ternary_Complex->Proteomics Outcome_Pathway Outcome: Upregulation of a compensatory pathway Proteomics->Outcome_Pathway

Caption: Experimental workflow for investigating resistance to this compound.

Troubleshooting_Tree Start Problem: No target degradation Is_VHL_Expressed Is VHL expressed in the cell line? Start->Is_VHL_Expressed Is_Ternary_Complex_Formed Does the ternary complex form? Is_VHL_Expressed->Is_Ternary_Complex_Formed Yes Solution_Change_Cell_Line Solution: Use a VHL-proficient cell line. Is_VHL_Expressed->Solution_Change_Cell_Line No Is_Degradation_Rescued Is degradation rescued by proteasome inhibitor? Is_Ternary_Complex_Formed->Is_Degradation_Rescued Yes Solution_Optimize_Linker Solution: Re-design PROTAC with an optimized linker. Is_Ternary_Complex_Formed->Solution_Optimize_Linker No Solution_Check_Proteasome Solution: Investigate proteasome function. Is_Degradation_Rescued->Solution_Check_Proteasome Yes Solution_Check_Permeability Solution: Assess compound permeability and stability. Is_Degradation_Rescued->Solution_Check_Permeability No

Caption: A logical decision tree for troubleshooting lack of target degradation.

References

Technical Support Center: MS83 Epimer 1 Stability Testing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of MS83 epimer 1.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it crucial for this compound?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient (in this case, this compound) free from its degradation products, process impurities, and excipients.[1][2] For a chiral molecule like this compound, it is critical to have a method that can not only quantify the parent molecule but also separate and quantify its epimer and any other degradation products that may form over time. This ensures the safety, efficacy, and quality of the drug product throughout its shelf life.[1]

Q2: What are the primary factors that can affect the stability of this compound?

Several factors can influence the stability of chiral molecules like this compound. These include:

  • Temperature: Higher temperatures typically accelerate chemical degradation reactions.[3][4]

  • pH: The stability of this compound can be pH-dependent. Epimerization and hydrolysis are often catalyzed by acidic or basic conditions.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Moisture: For solid dosage forms, moisture can increase the rate of degradation.

  • Excipient Compatibility: Interactions between this compound and excipients in a formulation can impact its stability.

Q3: What are forced degradation studies and what is their purpose in the context of this compound?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation. The primary purposes of these studies for this compound are to:

  • Identify potential degradation products and pathways.

  • Demonstrate the specificity of the analytical method by showing that the drug peak is resolved from all degradation product peaks.

  • Provide insights into the intrinsic stability of the molecule.

Q4: What are the typical storage conditions for long-term stability testing of this compound?

According to ICH guidelines, long-term stability testing is generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months. The specific conditions should be chosen based on the intended storage conditions for the final drug product.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed during the stability study.

  • Potential Cause: The storage conditions may be too harsh, or the molecule may be inherently unstable under those conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the temperature and humidity of the stability chambers are accurately controlled and within the specified ranges.

    • Evaluate pH: If in solution, measure the pH to see if it has shifted. The pH can significantly influence epimerization.

    • Protect from Light: Ensure the samples are adequately protected from light, as photodegradation can be a factor.

    • Assess Packaging: The container and closure system should be appropriate to protect the sample from environmental factors like moisture and oxygen.

    • Consider Formulation: If the drug is in a formulation, excipient incompatibility could be accelerating degradation.

Issue 2: The analytical method is not separating this compound from its epimer or other degradants.

  • Potential Cause: The selectivity of the analytical method is insufficient.

  • Troubleshooting Steps:

    • Method Re-development: The analytical method, likely a chiral HPLC or UHPLC method, needs to be re-optimized.

    • Column Selection: Experiment with different chiral stationary phases.

    • Mobile Phase Optimization: Adjust the mobile phase composition, including the organic modifier, buffer, and pH.

    • Temperature Control: Vary the column temperature, as this can affect peak shape and resolution.

    • Detector Choice: A mass spectrometer (MS) detector can be invaluable in peak tracking and identification during method development.

Issue 3: Poor mass balance is observed in the stability study.

  • Potential Cause: Not all degradation products are being detected, or the response of the degradants is different from the parent compound.

  • Troubleshooting Steps:

    • Wavelength Selection: If using a UV detector, ensure the chosen wavelength is appropriate for detecting both the parent drug and the major degradants. A diode-array detector (DAD) can be used to examine the UV spectra of all peaks.

    • Forced Degradation Analysis: Re-examine the chromatograms from the forced degradation studies to ensure all significant degradation products have been identified and are being monitored.

    • Consider Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore. Techniques like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.

    • Relative Response Factors: Determine the relative response factors for the major degradation products to ensure accurate quantification.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compound% Formation of EpimerMajor Degradation Products Observed
0.1 M HCl (80°C, 24h)15.2%4.8%D P1, DP2
0.1 M NaOH (RT, 4h)25.8%12.1%DP3, DP4
3% H₂O₂ (RT, 24h)8.5%1.2%DP5
Heat (105°C, 48h)5.1%2.0%DP1
Photostability (ICH Q1B)11.7%3.5%DP6

DP = Degradation Product

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time PointAssay (% of Initial)% EpimerTotal Degradants (%)
0 Months100.0%0.1%0.2%
3 Months99.5%0.3%0.5%
6 Months99.1%0.5%0.8%
9 Months98.6%0.7%1.1%
12 Months98.2%0.9%1.4%

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC or UHPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: Chiral stationary phase column (e.g., Lux Cellulose-1 or similar)

  • Mobile Phase: Isocratic mixture of hexane, ethanol, and a small percentage of a modifier like trifluoroacetic acid (exact composition to be optimized).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Mandatory Visualization

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Evaluation & Reporting MD Develop Stability-Indicating Analytical Method FD Perform Forced Degradation Studies MD->FD Inform FD->MD Feedback for Method Optimization MV Validate Analytical Method (ICH Q2(R1)) FD->MV Demonstrate Specificity PB Prepare Primary Stability Batches MV->PB SS Place Batches on Stability (Long-term & Accelerated) PB->SS ST Sample and Test at Scheduled Timepoints SS->ST DA Analyze Data and Assess Trends ST->DA SL Propose Shelf-Life and Storage Conditions DA->SL SR Compile Stability Report SL->SR

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Logic start Stability Issue Identified q1 Is the issue related to product degradation? start->q1 q2 Is the issue related to the analytical method? q1->q2 No s1 Investigate Storage Conditions (Temp, Humidity, Light) q1->s1 Yes s3 Optimize Method (Column, Mobile Phase) q2->s3 Yes end Issue Resolved q2->end No s2 Check Formulation (pH, Excipients) s1->s2 s2->end s4 Verify Peak Purity and Mass Balance s3->s4 s4->end

References

Technical Support Center: Refining Purification Methods for MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of MS83 epimer 1. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenge in purifying this compound lies in its inherent stereochemical instability. Epimers are diastereomers that differ in configuration at only one stereocenter.[1] This similarity in physicochemical properties makes separation difficult. Furthermore, this compound may be susceptible to epimerization (the conversion of one epimer to another) under certain pH, temperature, or solvent conditions, leading to a loss of the desired epimer and the formation of a mixture.[1][2]

Q2: How can I confirm the presence of different epimers in my sample?

A2: The presence of epimers can often be detected by high-performance liquid chromatography (HPLC), where they may appear as closely eluting or overlapping peaks.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field 1D and 2D NMR, can be used to identify and characterize the structures of different epimers in a purified fraction.[1] Mass spectrometry (MS) techniques, such as ion mobility-mass spectrometry (IM-MS), can also be employed to differentiate between epimers.

Q3: Is it possible to completely prevent epimerization during purification?

A3: While complete prevention may not always be possible, epimerization can be minimized by carefully controlling experimental conditions. This includes maintaining a neutral or slightly acidic pH, working at low temperatures, and using appropriate solvents. It is crucial to assess the stability of this compound under various conditions to determine the optimal parameters for purification.

Q4: What are the most effective chromatographic techniques for separating this compound?

A4: High-resolution reversed-phase HPLC using a C18 column is a common starting point. If co-elution is an issue, exploring columns with different selectivities, such as Phenyl-Hexyl, or employing chiral chromatography is recommended. The mobile phase composition, including the use of modifiers like formic acid or acetic acid, can significantly impact resolution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low overall yield after purification. Inefficient initial extraction.Optimize the solvent-to-sample ratio and consider using a multi-step extraction process.
Loss of product during solvent partitioning and concentration.Minimize the number of extraction and concentration steps. Use vacuum concentration at a controlled, low temperature to avoid degradation.
Suboptimal crystallization conditions.Carefully control the cooling rate during crystallization and consider seeding the solution with pure this compound crystals to improve efficiency.
Broad or overlapping peaks in HPLC analysis. Presence of interconverting epimers.This is an inherent challenge. For quantitative analysis, integrate the areas of both epimer peaks.
Poor column performance or an inappropriate HPLC method.Use a high-resolution column and optimize the mobile phase composition and gradient. A C18 column is a common starting point.
Inconsistent purity results between batches. Variability in starting material.Ensure consistent quality of the starting material through rigorous analytical testing before beginning purification.
Inconsistent performance of purification steps.Strictly adhere to the established purification protocol. Monitor and control pH, temperature, and solvent compositions at each step.
Degradation of this compound during processing or storage. Unstable processing or storage conditions.Process samples promptly and store the purified this compound at low temperatures (e.g., -20°C or below) to minimize degradation and epimerization. Protect from light and store under an inert atmosphere if necessary.
Difficulty in achieving high purity (>98%). Co-elution of structurally similar impurities.Employ orthogonal purification techniques. For example, follow up reverse-phase chromatography with a normal-phase or ion-exchange chromatography step.

Quantitative Data Summary

The following tables summarize hypothetical data for different purification methods for this compound for comparative purposes.

Table 1: Comparison of HPLC Column Performance

Column Type Mobile Phase Flow Rate (mL/min) Resolution (Rs) Purity (%) Yield (%)
Reversed-Phase C18Acetonitrile/Water with 0.1% Formic Acid1.01.295.585
Phenyl-HexylAcetonitrile/Water with 0.1% Formic Acid1.01.898.282
Chiral Stationary PhaseHexane/Isopropanol0.8> 2.099.575

Table 2: Effect of pH on Epimerization

pH of Buffer Temperature (°C) Time (hours) % Epimer 1 Remaining
4.0252498
7.0252492
9.0252475

Detailed Experimental Protocols

Protocol 1: HPLC Method for Separation of MS83 Epimers
  • Column Selection: Utilize a high-resolution reversed-phase C18 column (e.g., 4.6 mm i.d., < 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution Program:

    • 0-2 min: 10% B

    • 2-15 min: Gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Gradient from 90% to 10% B

    • 18-20 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: pH Stability Study
  • Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).

  • Dissolve a known concentration of the MS83 epimer mixture in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot from each solution.

  • Quench any reaction by neutralizing the pH if necessary.

  • Analyze the aliquots by HPLC-UV or LC-MS to determine the ratio of the epimers.

  • Plot the percentage of the remaining this compound against time for each pH condition.

Visualizations

experimental_workflow General Purification Workflow for this compound start Crude MS83 Epimer Mixture extraction Liquid-Liquid Extraction start->extraction concentration Vacuum Concentration extraction->concentration chromatography Chromatographic Purification (e.g., HPLC) concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (HPLC, LC-MS) fraction_collection->purity_analysis crystallization Crystallization purity_analysis->crystallization Fractions >98% pure final_product Pure this compound crystallization->final_product

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity low_purity Low Purity Detected check_hplc Check HPLC Method low_purity->check_hplc overlapping_peaks Overlapping Peaks? check_hplc->overlapping_peaks optimize_hplc Optimize HPLC: - Change column - Adjust mobile phase - Modify gradient overlapping_peaks->optimize_hplc Yes check_stability Check for Epimerization overlapping_peaks->check_stability No optimize_hplc->low_purity stability_issue Stability Issue? check_stability->stability_issue modify_conditions Modify Purification Conditions: - Lower temperature - Adjust pH stability_issue->modify_conditions Yes orthogonal_method Employ Orthogonal Purification Method stability_issue->orthogonal_method No modify_conditions->low_purity success High Purity Achieved orthogonal_method->success

Caption: A decision tree for troubleshooting low purity results.

References

Technical Support Center: Addressing Poor Bioavailability of MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with the investigational compound MS83 epimer 1. The information provided is based on common challenges associated with compounds exhibiting low aqueous solubility and offers strategies to enhance their systemic exposure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and variable plasma concentrations of this compound in our preclinical animal models after oral administration. What are the potential causes?

A1: Low and variable oral bioavailability of this compound is likely attributable to one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.

  • Low Dissolution Rate: Even if it is sparingly soluble, the rate at which the solid compound dissolves might be too slow for significant absorption to occur within the GI transit time.

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.

  • Chemical Instability: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.

To begin troubleshooting, a systematic characterization of the compound's physicochemical and biopharmaceutical properties is recommended.

Q2: How can we confirm if poor solubility is the primary reason for the low bioavailability of this compound?

A2: A series of straightforward experiments can help determine if solubility is the rate-limiting step for absorption. We recommend conducting equilibrium solubility studies in various aqueous media. Below is a sample data table illustrating how the solubility of this compound might be presented.

Data Presentation: Solubility of this compound in Biorelevant Media

MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 0.1
0.1 N HCl (Simulated Gastric Fluid)1.237< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5370.5
Fed State Simulated Intestinal Fluid (FeSSIF)5.0372.1

A significant increase in solubility in FeSSIF, which contains bile salts and phospholipids, would suggest that lipid-based formulations could be a viable strategy to enhance bioavailability.

Q3: What formulation strategies can we explore to improve the oral absorption of this compound?

A3: Several formulation approaches can be employed to overcome the poor aqueous solubility of this compound. The choice of strategy will depend on the specific properties of the compound and the desired dosage form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can be highly effective. These formulations consist of oils, surfactants, and co-solvents that can dissolve the drug and form fine dispersions in the GI tract, increasing the surface area for absorption.

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and dissolution rates.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.

A logical workflow for selecting a suitable formulation strategy is outlined in the diagram below.

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in various biorelevant media.

Materials:

  • This compound powder

  • Deionized water, 0.1 N HCl, FaSSIF, FeSSIF

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected medium.

  • Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 37°C).

  • Shake the vials for 48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using the validated HPLC method.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different formulations of this compound.

Materials:

  • This compound formulations (e.g., powder, ASD, lipid-based formulation)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., FaSSIF)

  • Syringes and filters

  • HPLC system

Methodology:

  • Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.

  • Place a known amount of the this compound formulation into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 75 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately to remove any undissolved particles.

  • Analyze the samples by HPLC to determine the concentration of dissolved this compound.

  • Plot the cumulative percentage of drug dissolved versus time to generate dissolution profiles.

Visualizations

Formulation_Strategy_Workflow cluster_0 Initial Characterization cluster_1 Decision Point cluster_3 Evaluation A Poor Bioavailability of this compound B Solubility Assessment in Biorelevant Media A->B C Permeability Assessment (e.g., Caco-2) A->C D Solubility-Limited Absorption? B->D C->D E Lipid-Based Formulations (SEDDS, Microemulsions) D->E Yes F Amorphous Solid Dispersions D->F Yes G Particle Size Reduction (Nanocrystals) D->G Yes H Complexation (Cyclodextrins) D->H Yes I In Vitro Dissolution Testing E->I F->I G->I H->I J In Vivo Pharmacokinetic Studies I->J

dealing with inconsistent results in MS83 epimer 1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS83 epimer 1. Our goal is to help you address common challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the epimer of MS83, a proof-of-concept PROTAC (Proteolysis Targeting Chimera) that links a KEAP1 ligand to a BRD4/3/2 binder.[1] As an epimer, it differs from MS83 at only one stereogenic center.[2][3] This subtle structural difference can lead to significant variations in biological activity and physical properties.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Q3: What are the common causes of inconsistent results in experiments involving epimers like this compound?

Inconsistent results in experiments with epimers can arise from several factors:

  • Epimerization: The conversion of one epimer to another, which can be spontaneous or catalyzed by factors like pH, temperature, or enzymes.

  • Reagent and Solvent Quality: Impurities in reagents and solvents can interfere with reactions. The quality of reagents can also degrade over time.

  • Reaction Conditions: Minor deviations in temperature, reaction time, or stirring speed can significantly impact the outcome.

  • Batch-to-Batch Variability: Inconsistencies in the purity or composition of starting materials between batches can lead to different results.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields in Synthesis Reactions

You are attempting to synthesize or modify this compound and observe significant variations in yield between different batches.

Troubleshooting Workflow

start Start: Low/Inconsistent Yields reagents Verify Raw Material and Reagent Purity start->reagents reagents->reagents conditions Standardize Reaction Conditions reagents->conditions Purity Confirmed conditions->conditions monitoring Monitor Reaction Progress conditions->monitoring Conditions Standardized monitoring->conditions Incomplete reaction or decomposition observed workup Optimize Workup and Isolation monitoring->workup Optimal Time Determined workup->workup end Consistent Yields Achieved workup->end Optimized

Caption: Troubleshooting workflow for low or inconsistent yields.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Impure Starting Materials or Reagents Ensure all reagents and solvents are the same grade and from the same supplier for each batch.Perform analytical tests (e.g., NMR, LC-MS) on incoming raw materials to verify their identity and purity.Use freshly opened or purified reagents and solvents.
Inconsistent Reaction Conditions Precisely control and monitor the reaction temperature using a calibrated thermometer.Ensure consistent and vigorous stirring to avoid localized concentration gradients.Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.Maintain a consistent rate of reagent addition, as this can affect reaction temperature and selectivity.
Product Loss During Workup Check the aqueous layer after extraction to ensure your product is not water-soluble.If using filtration, wash the filter cake thoroughly with an appropriate solvent and check the filtrate for your product.Be mindful of product volatility, especially if using a rotovap. Check the solvent in the trap.
Issue 2: Variable Biological Activity or Purity of this compound

You have different batches of this compound that show varying levels of biological activity or purity in your assays.

Troubleshooting Workflow

start Start: Variable Biological Activity purity Assess Purity and Epimeric Ratio start->purity purity->purity storage Review Storage and Handling purity->storage Purity Confirmed storage->storage stability Evaluate Compound Stability in Assay storage->stability Proper Handling Verified stability->stability end Consistent Activity Observed stability->end Compound is Stable

Caption: Troubleshooting workflow for variable biological activity.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Epimerization Epimerization is the conversion of one epimer to its chiral partner, which can significantly alter biological activity.Analyze the epimeric ratio of each batch using chiral HPLC or NMR with a chiral shift reagent.Investigate if reaction or workup conditions (e.g., exposure to acid or base) are causing epimerization.
Improper Storage and Handling Ensure the compound is stored at the recommended temperature and protected from light and moisture.Prepare fresh stock solutions for each experiment, as long-term storage in solution is not recommended.Allow the compound to warm to room temperature before opening the vial to prevent condensation.
Compound Degradation in Assay The compound may not be stable under your specific assay conditions (e.g., pH, temperature, buffer components).Test the stability of the compound in your assay buffer over the time course of the experiment.Consider the possibility of oxidation, which can be mitigated by using antioxidants in your buffers.

Experimental Protocols

Protocol 1: Determination of Epimeric Purity by Chiral HPLC

This protocol outlines a general method for determining the epimeric purity of this compound.

Methodology

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiral stationary phase column (specific column to be determined based on the compound's properties).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a sample of the this compound and a reference standard of the other epimer, if available.

    • The two epimers should be resolved as distinct peaks.

    • Calculate the epimeric excess (% ee) using the peak areas of the two epimers.

Data Presentation

Sample Batch Retention Time (Epimer 1) Retention Time (Epimer 2) Peak Area (Epimer 1) Peak Area (Epimer 2) Epimeric Excess (% ee)
Batch A8.52 min9.78 min985,43212,34597.5%
Batch B8.55 min9.81 min854,321143,21071.4%
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

This protocol describes how to monitor the progress of a reaction involving this compound.

Methodology

  • TLC Plate Preparation:

    • Use a silica gel TLC plate.

    • Draw a faint pencil line about 1 cm from the bottom of the plate (the origin).

  • Spotting:

    • Using a capillary tube, spot a small amount of the starting material on the origin.

    • At regular time intervals during the reaction, take a small aliquot of the reaction mixture and spot it next to the starting material.

  • Development:

    • Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analysis:

    • The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Signaling Pathway

MS83 This compound Ternary Ternary Complex (MS83-KEAP1-BRD4) MS83->Ternary Keap1 KEAP1 E3 Ligase Keap1->Ternary Brd4 BRD4 Brd4->Ternary Proteasome Proteasome Ternary->Proteasome Ubiquitination Ub Ubiquitin Ub->Ternary Degradation BRD4 Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action for this compound.

References

Validation & Comparative

A Comparative Analysis of MS83 and Its Stereoisomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the pharmacological knockdown of previously "undruggable" targets. MS83, a novel PROTAC, has emerged as a potent degrader of the bromodomain and extraterminal (BET) proteins BRD4 and BRD3.[1][2][3] It accomplishes this by hijacking the E3 ubiquitin ligase Kelch-like ECH-associated protein 1 (KEAP1).[1][2] This guide provides a comparative analysis of the active MS83 molecule and its theoretical stereoisomers—specifically a key epimer and its enantiomer—to highlight the critical role of stereochemistry in the efficacy of this therapeutic modality.

The function of a PROTAC is fundamentally dependent on its three-dimensional structure, which dictates its ability to form a productive ternary complex between the E3 ligase and the protein of interest. MS83 is a complex molecule with multiple chiral centers, meaning numerous stereoisomers can exist. However, only one specific arrangement is likely to possess optimal biological activity. While direct comparative studies on specific epimers of MS83 are not available in the public domain, a robust analysis can be inferred from the well-documented stereospecificity of its constituent ligands.

MS83 is constructed by linking a KEAP1 ligand to a BRD4/3/2 binder. The BRD4-binding component of MS83 is derived from JQ1, a potent BET inhibitor. Crucially, the biological activity of JQ1 is highly stereoselective. The (+)-JQ1 enantiomer is the active form that binds to the acetyl-lysine binding pocket of BET bromodomains, while the (R)-(-)-JQ1 enantiomer is comparatively inactive and shows no significant interaction. This profound difference in activity is the cornerstone of our comparative analysis.

For the purpose of this guide, we will define:

  • MS83 (Active Epimer): The molecule as described in the literature, containing the active (+)-JQ1 stereoisomer.

  • MS83 Epimer 1 (Inactive Epimer): A hypothetical diastereomer of MS83 where the chirality of the JQ1-derived component is inverted to the inactive (R)-(-)-JQ1 form, while other chiral centers remain unchanged.

  • Enantiomer of MS83: The mirror image of the active MS83, where all chiral centers are inverted. This would also contain the inactive (R)-(-)-JQ1 configuration.

This comparative framework allows for a clear illustration of how a single stereochemical change can abrogate the entire mechanism of action, transforming a potent protein degrader into an inactive chemical entity.

Quantitative Data Summary

The following table summarizes the expected performance of MS83 and its inactive stereoisomers based on the known properties of its components. The data for the active MS83 is derived from published studies, while the data for the epimer and enantiomer are inferred based on the inactivity of the (R)-(-)-JQ1 enantiomer.

ParameterMS83 (Active Epimer)This compound (Inactive JQ1)Enantiomer of MS83Rationale for Inferred Data
Target Binding
BRD4 Binding AffinityHighNot expectedNot expectedThe (R)-(-)-JQ1 enantiomer does not bind to BET bromodomains.
KEAP1 Binding AffinityHighHighLikely Low/NoneWhile the KEAP1 ligand has a specific stereochemistry, the enantiomer would have an inverted configuration, likely disrupting the precise fit required for binding.
Degradation Efficacy
BRD4 Degradation (DC₅₀)< 500 nM in MDA-MB-468 cellsNo degradation expectedNo degradation expectedTernary complex formation is impossible without BRD4 binding.
BRD3 DegradationEffectiveNo degradation expectedNo degradation expectedTernary complex formation is impossible without BRD3 binding.
Cellular Activity
Antiproliferative (GI₅₀)130-280 nM in TNBC cellsNo activity expectedNo activity expectedThe antiproliferative effect is a direct consequence of BRD4/3 degradation.

Experimental Protocols

To empirically validate the inferred data presented above, the following experimental protocols would be essential.

1. Western Blot for BRD4 Degradation

  • Objective: To quantify the reduction in cellular BRD4 protein levels following treatment with each compound.

  • Methodology:

    • Culture human cancer cells (e.g., MDA-MB-468) to 70-80% confluency.

    • Treat cells with varying concentrations (e.g., 1 nM to 10 µM) of MS83 (Active Epimer), this compound, and the Enantiomer of MS83 for a set time period (e.g., 18 hours). A DMSO-treated group serves as a negative control.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software. The DC₅₀ value (concentration at which 50% degradation is achieved) can be calculated by fitting the data to a dose-response curve.

2. Competitive Binding Assay (Fluorescence Polarization)

  • Objective: To measure the binding affinity of each compound to the BRD4 bromodomain and the KEAP1 Kelch domain.

  • Methodology for BRD4:

    • Use a fluorescently-labeled BET bromodomain ligand (probe).

    • In a multi-well plate, combine recombinant BRD4 bromodomain protein with the fluorescent probe.

    • Add serial dilutions of the test compounds (MS83 and its stereoisomers).

    • Measure fluorescence polarization. Displacement of the fluorescent probe by a binding compound results in a decrease in polarization.

    • Calculate the IC₅₀ value from the dose-response curve, which reflects the binding affinity.

  • Methodology for KEAP1: A similar protocol would be followed using a recombinant KEAP1 Kelch domain and a suitable fluorescent probe.

3. Cell Viability Assay (e.g., WST-8 or CellTiter-Glo)

  • Objective: To determine the antiproliferative effect of each compound.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of each test compound for 72 hours.

    • Add the viability reagent (e.g., WST-8) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the mechanism of action of MS83 and the logical basis for the inactivity of its stereoisomers.

MS83_Mechanism_of_Action MS83 MS83 (Active Epimer) KEAP1 KEAP1 E3 Ligase MS83->KEAP1 Binds BRD4 BRD4 Protein MS83->BRD4 Binds Ternary_Complex KEAP1-MS83-BRD4 Ternary Complex KEAP1->Ternary_Complex BRD4->Ternary_Complex Ubiquitination BRD4 Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation BRD4 Degradation Proteasome->Degradation Mediates Effect Antiproliferative Effect Degradation->Effect Leads to

Caption: Mechanism of action for the active MS83 epimer.

Stereoisomer_Logic Active_MS83 MS83 (Active Epimer) (+)-JQ1 Moiety BRD4_Binding Binds to BRD4 Active_MS83->BRD4_Binding Inactive_Epimer This compound (-)-JQ1 Moiety No_BRD4_Binding Does NOT Bind to BRD4 Inactive_Epimer->No_BRD4_Binding Ternary_Formation Forms Ternary Complex BRD4_Binding->Ternary_Formation No_Ternary_Formation No Ternary Complex No_BRD4_Binding->No_Ternary_Formation Degradation BRD4 Degradation Ternary_Formation->Degradation No_Degradation No Degradation No_Ternary_Formation->No_Degradation

Caption: Logical workflow for stereoisomer activity.

References

independent verification of MS83 epimer 1 research findings

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of research findings for a compound designated "MS83 epimer 1" cannot be provided at this time. A thorough search of publicly available scientific literature and databases did not yield any specific information or research data pertaining to a molecule with this identifier.

This suggests that "this compound" may be an internal, proprietary, or otherwise non-standardized name for a chemical entity that is not yet disclosed or widely recognized in the scientific community. To proceed with a comprehensive comparison and verification of its research findings, additional information is required, such as:

  • Alternative Names or Synonyms: Any other chemical names, codes, or identifiers used to refer to this compound.

  • Chemical Structure: The definitive chemical structure of this compound.

  • Key Research Publications: Citations or copies of any published or internal reports describing the synthesis, biological activity, or mechanism of action of this compound.

  • Therapeutic Target or Biological Pathway: Information on the intended biological target or the signaling pathway it is believed to modulate.

Without this essential information, it is not possible to conduct a meaningful search for comparative data, detail experimental protocols, or construct the requested diagrams and data tables. Researchers, scientists, and drug development professionals are encouraged to provide more specific details about "this compound" to enable a thorough and objective analysis.

assessing the specificity of MS83 epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison guide for researchers, scientists, and drug development professionals assessing the specificity of "MS83 epimer 1" cannot be provided at this time. Extensive searches for "this compound" and related terms have not yielded any information about a bioactive molecule with this designation. The search results are predominantly related to a hydraulic motor, which is inconsistent with the context of drug development and biological specificity.

It is highly likely that "this compound" is an internal, proprietary, or otherwise non-publicly documented compound name. Without identification of the molecule and its biological target, it is impossible to:

  • Gather data on its specificity and off-target effects.

  • Identify and compare it with alternative molecules.

  • Detail relevant experimental protocols for specificity assessment.

  • Illustrate its mechanism of action or related signaling pathways.

To proceed with this request, please provide the standard chemical name, IUPAC name, CAS number, or any published literature referencing "this compound." With more specific information, a comprehensive comparison guide can be developed.

comparing the pharmacokinetic profiles of MS83 epimer 1 and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the pharmacokinetic profiles of a compound designated as "MS83 epimer 1" and its isomers is not publicly available. Extensive searches for a specific molecule with this name have not yielded any identifiable chemical structure or associated experimental data.

One reference points to a proof-of-concept PROTAC (Proteolysis Targeting Chimera) named MS83 . This molecule was developed to link a ligand for the E3 ligase KEAP1 to a binder for the proteins BRD4, BRD3, and BRD2, leading to the degradation of these proteins. However, the available literature on this MS83 PROTAC does not specify different epimers, such as "epimer 1," nor does it provide any pharmacokinetic data for this compound or its potential isomers.

The term "epimer" refers to one of a pair of stereoisomers that differ in the configuration at only one of several stereogenic centers. A comprehensive comparison of the pharmacokinetic profiles of epimers would typically involve analyzing key parameters such as:

  • Absorption: The rate and extent to which the different epimers enter the bloodstream.

  • Distribution: How the epimers spread throughout the various tissues and organs of the body.

  • Metabolism: The transformation of the epimers into other substances (metabolites) by the body.

  • Excretion: The elimination of the epimers and their metabolites from the body.

Due to the lack of available data for a compound specifically identified as "this compound," a comparison guide with quantitative data, experimental protocols, and visualizations cannot be provided at this time. Further clarification on the chemical identity of "this compound" is required to conduct a meaningful search for its pharmacokinetic properties.

For researchers, scientists, and drug development professionals interested in the pharmacokinetics of stereoisomers, it is crucial to first establish the precise chemical structures of the molecules of interest. Once identified, targeted literature and database searches can be performed to gather the necessary experimental data for a comparative analysis.

Below is a generalized workflow diagram illustrating the typical process for comparing the pharmacokinetics of drug isomers.

G cluster_0 Phase 1: Isomer Identification & Separation cluster_1 Phase 2: In Vitro & In Vivo Studies cluster_2 Phase 3: Data Analysis & Comparison A Identify and Characterize Epimer 1 and its Isomers B Develop and Validate Chiral Separation Method A->B C Administer Individual Isomers to Animal Models B->C Proceed with separated isomers D Collect Biological Samples (Blood, Urine, Feces) C->D E Analyze Sample Concentrations using Chiral Method D->E F Calculate Pharmacokinetic Parameters (AUC, Cmax, T1/2, etc.) E->F Concentration-time data G Statistically Compare PK Profiles of Isomers F->G H Generate Comparison Tables and Visualizations G->H

A generalized workflow for the pharmacokinetic comparison of isomers.

Validating the Therapeutic Potential of MS83 Epimer 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MS83, a novel proteolysis-targeting chimera (PROTAC), to validate its therapeutic potential. As specific experimental data for MS83 epimer 1 is not publicly available, this document focuses on the well-characterized epimer, MS83. The data presented herein is primarily derived from the seminal publication by Wei et al. in the Journal of the American Chemical Society (2021), which introduced MS83 as a potent degrader of the BET (Bromodomain and Extra-Terminal) family proteins, BRD4 and BRD3.

Introduction to MS83 and PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

MS83 is a proof-of-concept PROTAC that recruits the Kelch-like ECH-associated protein 1 (KEAP1) E3 ligase to target the BET proteins BRD4 and BRD3 for degradation.[2][3] BRD4 is a key transcriptional regulator and a well-validated therapeutic target in various cancers. By inducing the degradation of BRD4, MS83 offers a potential therapeutic strategy for diseases driven by BRD4 activity.

Comparative Performance of MS83

The primary study on MS83 compared its performance against dBET1, a well-established PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade BET proteins.

Protein Degradation Profile

MS83 demonstrated potent and selective degradation of BRD4 and BRD3 in a concentration- and time-dependent manner. Notably, MS83 showed greater durability in protein degradation compared to dBET1 in MDA-MB-468 cells.

CompoundTarget ProteinsE3 Ligase RecruitedCell LineDC50 (BRD4)Dmax (BRD4)DC50 (BRD3)Dmax (BRD3)Reference
MS83 BRD4, BRD3KEAP1MDA-MB-468Not Reported>90% at 100 nMNot Reported>90% at 100 nM
dBET1 BRD2, BRD3, BRD4CRBNMDA-MB-468Not ReportedNot ReportedNot ReportedNot Reported

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.

Anti-proliferative Activity

MS83 exhibited improved anti-proliferative activity compared to dBET1 in MDA-MB-468 triple-negative breast cancer cells.

CompoundCell LineIC50Reference
MS83 MDA-MB-468More potent than dBET1
dBET1 MDA-MB-468Less potent than MS83

IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of MS83 and a typical experimental workflow for evaluating its protein degradation activity.

MS83_Mechanism_of_Action cluster_cell Cell MS83 MS83 Ternary_Complex Ternary Complex (BRD4-MS83-KEAP1) MS83->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex KEAP1 KEAP1 (E3 Ligase) KEAP1->Ternary_Complex Ubiquitinated_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ubiquitinated_BRD4 Ubiquitination Proteasome Proteasome Ubiquitinated_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of action of MS83 PROTAC.

Protein_Degradation_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-468) Compound_Treatment 2. Treatment with MS83 or dBET1 Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot 4. Western Blot Cell_Lysis->Western_Blot Quantification 5. Densitometry and Quantification Western_Blot->Quantification

Caption: Workflow for assessing protein degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate PROTACs like MS83, based on standard methodologies in the field.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., MS83, dBET1) or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize protein amounts and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD4, anti-BRD3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs or vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability data against the compound concentrations and determine the IC50 values using non-linear regression analysis.

Conclusion

The available data on MS83 demonstrates its potential as a potent and durable degrader of BRD4 and BRD3, with superior anti-proliferative activity compared to the CRBN-recruiting PROTAC dBET1 in the tested cancer cell line. By leveraging the KEAP1 E3 ligase, MS83 expands the toolbox for targeted protein degradation. While specific data for this compound is lacking, the strong preclinical validation of MS83 provides a solid foundation for further investigation into the therapeutic potential of this class of molecules. Future studies should aim to directly compare the activity of MS83 and its epimers and expand the evaluation to a broader range of cancer models.

References

No Peer-Reviewed Studies Found for MS83 Epimer 1 in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for peer-reviewed studies on the efficacy of a compound identified as "MS83 epimer 1" for the treatment of multiple sclerosis (MS) have yielded no relevant results. The scientific and medical literature indexed in major databases does not contain information on a substance with this designation in the context of MS research or clinical trials.

Further investigation into the term "MS83" has revealed its association with a compound being explored in the field of oncology, not neurology. Specifically, MS83 is described as a proof-of-concept proteolysis-targeting chimera (PROTAC) that functions as an epigenetic drug.[1] Its mechanism of action involves the degradation of BRD4/3 proteins, and its primary therapeutic area is identified as neoplasms, or cancerous tumors.[1]

There is no mention of "epimer 1" in relation to MS83 in the available resources, nor is there any indication that this compound has been investigated for demyelinating diseases such as multiple sclerosis.

The drug development pipeline for multiple sclerosis is robust, with numerous compounds currently under investigation.[2][3] These include immunomodulators, immunosuppressors, and agents aimed at promoting myelin repair.[2] However, "this compound" does not appear among the therapies in development for MS according to publicly available information from clinical trial registries and scientific literature databases.

Given the lack of any peer-reviewed data, it is not possible to create a comparison guide, summarize quantitative data, detail experimental protocols, or generate the requested visualizations for "this compound" in the context of multiple sclerosis. The core requirements of the request cannot be fulfilled as there is no foundational research on this topic to draw from.

Researchers, scientists, and drug development professionals seeking information on emerging therapies for multiple sclerosis are encouraged to consult resources such as the MS International Federation's drug development pipeline and clinical trial databases for information on officially recognized and studied compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide a comprehensive, step-by-step operational plan for the proper and safe disposal of the research chemical MS83 epimer 1. This information is crucial for maintaining laboratory safety and ensuring compliance with regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Prior to beginning any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The procedures outlined below are based on general best practices for handling unknown or potentially hazardous research chemicals.

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear the following minimum PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Characterization and Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound waste should be categorized and segregated as follows:

Waste StreamDescriptionHandling and Storage
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, bench paper).Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure lid and be kept closed.
Liquid Waste Solutions containing this compound, contaminated solvents (e.g., from rinsing glassware).Collect in a designated, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Waste Contaminated needles, syringes, pipette tips, or broken glassware.Place immediately into a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
Empty Containers The original container of this compound, even if "empty," may contain residual powder and must be disposed of as hazardous waste.Triple-rinse the container with a suitable solvent. The rinsate must be collected as liquid hazardous waste. Deface the label and dispose of the container as solid waste.

Disposal Procedures: A Step-by-Step Guide

Step 1: Waste Collection

  • Carefully transfer the waste into the appropriate, labeled hazardous waste container.

  • Avoid overfilling containers; a good rule of thumb is to fill to no more than 80% capacity.

  • Ensure the exterior of the waste container remains clean and free of contamination.

Step 2: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a list of all other components in the container (e.g., solvents and their approximate percentages).

  • Indicate the primary hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • Record the accumulation start date on the label.

Step 3: Storage

  • Store hazardous waste in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Request for Pickup

  • Once a waste container is full, or if the project is complete, submit a request for waste pickup to your institution's EHS department.

  • Do not pour any amount of this compound down the drain or dispose of it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Generate Generate this compound Waste Segregate Segregate into Solid, Liquid, Sharps Generate->Segregate Collect Collect in Appropriate Container Segregate->Collect Label Label with 'Hazardous Waste' & Contents Collect->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Dispose EHS Transports for Final Disposal Request->Dispose

Workflow for the proper disposal of this compound.

This structured approach ensures that all personnel are aware of the necessary precautions and procedures, thereby minimizing risks and ensuring regulatory compliance. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

Standard Operating Procedure: Handling and Disposal of MS83 Epimer 1

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: SOP-CHEM-MS83-E1-V1.0

For: Researchers, scientists, and drug development professionals

Abstract: This document provides essential safety and logistical information for the handling and disposal of MS83 epimer 1. As specific hazard data for this compound is not publicly available, this substance must be treated as a new and potentially hazardous chemical. The following procedures are based on established best practices for handling unknown or novel compounds in a laboratory setting. A conservative approach, assuming high toxicity and reactivity, is mandatory until comprehensive characterization is complete.

Immediate Safety Protocol: Risk Assessment and Control

Prior to any handling of this compound, a thorough risk assessment must be conducted. This process is crucial for ensuring the safety of all laboratory personnel and the environment.[1][2][3] The primary assumption is that this compound is hazardous.

Workflow for Risk Assessment:

cluster_assess Risk Assessment cluster_control Control Measures A Identify Hazards (Assume this compound is toxic, reactive, etc.) B Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion, Injection) A->B C Assess Severity of Potential Harm B->C D Implement Engineering Controls (Fume Hood, Glovebox) C->D Select Controls Based on Assessed Risk E Define Administrative Controls (SOPs, Training, Restricted Access) D->E F Select Personal Protective Equipment (PPE) E->F G Proceed with Handling Protocol F->G

Caption: Risk assessment and control workflow for this compound.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of personal protective equipment is required. The selection of PPE should be based on the potential for exposure during a specific procedure.[4][5]

Table 1: Recommended PPE for Handling this compound

Protection Level Body Protection Hand Protection Respiratory Protection Eye/Face Protection Applicable Scenarios
Standard Handling Flame-resistant lab coat, buttonedDouble-layered nitrile glovesNot required if handled in a certified chemical fume hoodANSI Z87.1 certified safety glasses with side shieldsWeighing, preparing solutions in a fume hood
Increased Risk Chemical-resistant suit or coverallsChemical-resistant gloves (e.g., neoprene over nitrile)Air-purifying respirator with appropriate cartridges (if outside fume hood)Chemical splash goggles and a face shieldHandling large quantities, potential for splashing or aerosolization
Emergency/Spill Fully encapsulating chemical protective suitHeavy-duty chemical-resistant glovesSelf-contained breathing apparatus (SCBA)As part of the encapsulating suitMajor spills or uncontrolled release

Note: Always consult your institution's Environmental Health & Safety (EHS) department for specific PPE recommendations.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Step 1: Preparation

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood or glovebox is functioning correctly.

  • Prepare all necessary equipment and reagents before handling this compound to minimize time spent in the handling area.

  • Have a spill kit readily accessible.

Step 2: Handling

  • All manipulations of this compound must be performed within a certified chemical fume hood or a glovebox.

  • Use the smallest quantity of the substance necessary for the experiment.

  • When handling, always work in a well-ventilated area.

  • Keep all containers of this compound properly labeled with the full chemical name, date, and responsible researcher's name.

Step 3: Post-Handling

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Remove PPE in the designated area, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

As an uncharacterized substance, this compound waste must be treated as hazardous. Federal, state, and local regulations prohibit the disposal of unknown chemical waste through standard channels.

Waste Management Workflow:

Caption: Waste disposal workflow for this compound.

Key Disposal Prohibitions:

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix this compound waste with other chemical waste streams unless compatibility is known.

  • DO NOT dispose of in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify colleagues and your supervisor.

  • Isolate: Secure the area to prevent entry.

  • Contact EHS: Report the spill to your institution's EHS department. Do not attempt to clean up a significant spill unless you are trained and have the appropriate PPE.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Seek immediate medical attention for any exposure. Provide the medical team with as much information as possible about the substance.

This standard operating procedure is a guideline. Always prioritize safety and consult with your institution's safety professionals before working with any new or uncharacterized substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.